Meloxicam Impurity C
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-17(2)15(23-9)16-14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCKPQZEMYTSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145656-36-5, 1262333-25-4 | |
| Record name | N-Methyl meloxicam, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1145656365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL MELOXICAM, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI22F1F2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Meloxicam Impurity C: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Meloxicam Impurity C, a known related substance of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This document outlines its chemical structure, identification, and analytical methodologies, serving as a crucial resource for quality control, drug development, and regulatory compliance.
Chemical Identity and Structure
This compound is a process-related impurity that can form during the synthesis of Meloxicam. Its presence and concentration are critical quality attributes that must be monitored and controlled in the final drug product to ensure safety and efficacy.
Systematic Name: N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[1][2][3]. This compound is also sometimes referred to as N-Methyl Meloxicam[1].
Key Structural Features: The core structure of this compound is a 1,2-benzothiazine ring system with a 1,1-dioxide moiety. A key differentiator from the parent Meloxicam molecule is the substitution at the carboxamide nitrogen. While Meloxicam possesses a 5-methylthiazol-2-amine group, Impurity C features a 3,5-dimethylthiazol-2-ylidene group[4]. This introduces an additional methyl group and results in a conjugated imine bond[4]. The European Pharmacopoeia specifies the (2Z) configuration for this impurity, a stereochemical detail confirmed by single-crystal X-ray diffraction studies[4].
A comparative analysis of the molecular formula and weight is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₅H₁₅N₃O₄S₂ | 365.4[1][4][5] |
| Meloxicam | C₁₄H₁₃N₃O₄S₂ | 351.4[4] |
The structural representation of this compound is provided in the diagram below.
Caption: Chemical Structure of this compound.
Analytical Characterization and Experimental Protocols
The identification and quantification of this compound are typically performed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Reversed-Phase HPLC Method
A reported isocratic RP-HPLC method for the determination of Meloxicam in the presence of its impurities, including Impurity C, is detailed below[6].
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Hypersil Gold C18 (250 mm x 4.6 mm)[6].
-
Mobile Phase: A mixture of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6) and methanol in a 45:55 (v/v) ratio[6].
-
Flow Rate: Not specified in the provided abstract.
-
Detection Wavelength: 361 nm[6].
-
Column Temperature: Experiments were conducted at 35°C[6].
-
Concentration Range for Validation: 5-25 µg/ml[6].
Under these conditions, good resolution was achieved between Meloxicam and its impurities A, D, and C[6].
Workflow for HPLC Analysis
Caption: HPLC analysis workflow for Meloxicam and its impurities.
Quantitative Data from Analytical Methods
The following table summarizes the retention times observed in a specific HPLC method development study[6].
| Analyte | Retention Time (min) |
| Meloxicam | 4.18 |
| Impurity A | 5.32 |
| Impurity D | 7.21 |
| Impurity C | 9.13 |
Data from a specific isocratic RP-HPLC method[6]. Retention times can vary with different systems and conditions.
Synthesis and Mitigation Strategies
Control over the formation of this compound is a critical aspect of the Meloxicam manufacturing process.
Purification Strategies
Several methods can be employed to remove or reduce the levels of Impurity C from crude Meloxicam.
| Purification Method | Achieved Purity (%) | Yield (%) | Scalability |
| Crystallization | 70–80 | 85 | High[4] |
| Alkaline Wash | 90–92 | 75 | Moderate[4] |
| Chromatography | >98 | 50 | Low[4] |
Mitigation During Synthesis
Optimizing reaction conditions can significantly minimize the formation of Impurity C.
-
Temperature Control: Lowering the reaction temperature to 50°C has been shown to reduce the formation of Impurity C by 20%, although this extends the reaction time[4].
-
Stoichiometry: Using a slight excess (10%) of the amine reactant (Formula IV in the cited literature) helps to drive the reaction towards the desired product, Meloxicam, thereby minimizing the degradation of unreacted intermediates into Impurity C[4].
-
Solvent Choice: The use of dimethylacetamide (DMAc) as a solvent instead of dimethylformamide (DMF) can decrease the formation of by-products by 15%[4].
The logical relationship for mitigating Impurity C formation is illustrated below.
Caption: Key strategies to mitigate the formation of this compound.
Conclusion
A thorough understanding of the chemical structure and behavior of this compound is paramount for ensuring the quality and safety of Meloxicam drug products. The information provided in this guide, including its structural details, analytical methods for detection, and strategies for control, offers a valuable resource for professionals in the pharmaceutical industry. Continuous monitoring and control of this and other impurities are essential components of robust drug manufacturing and regulatory compliance.
References
- 1. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 2. CAS 1262333-25-4 Meloxicam EP Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. allmpus.com [allmpus.com]
- 4. This compound | 1262333-25-4 | Benchchem [benchchem.com]
- 5. Amido Methyl Meloxicam (Meloxicam Impurity) | C15H15N3O4S2 | CID 54677942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
Meloxicam Impurity C: A Comprehensive Technical Guide
CAS Number: 1262333-25-4 Chemical Name: (Z)-N-(3,5-dimethylthiazol-2(3H)-ylidene)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
This technical guide provides an in-depth overview of Meloxicam Impurity C, a known process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a consolidated resource on its chemical properties, synthesis, analytical detection, and control strategies.
Chemical and Physical Data
This compound is structurally similar to the active pharmaceutical ingredient, Meloxicam, with the key difference being an additional methyl group on the thiazole ring. This modification significantly impacts its analytical profile and is a critical parameter in the quality assessment of Meloxicam.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1262333-25-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅N₃O₄S₂ | [1][2][4] |
| Molecular Weight | 365.4 g/mol | [1][4] |
| IUPAC Name | N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide | [4] |
| Synonyms | N-Methyl Meloxicam, (Z)-N-(3,5-dimethylthiazol-2(3H)-ylidene)-4-hydroxy-2-methyl-2H-benzo[e][4][5]thiazine-3-carboxamide 1,1-dioxide | [1][6] |
| Stereochemistry | The (Z)-configuration of the thiazol-2-ylidene group is the specified isomeric form. | [4] |
| Solubility | Soluble in Methanol and DMSO. | [2] |
| Storage | 2-8 °C | [2] |
Synthesis and Formation
This compound is typically formed during the synthesis of Meloxicam. Understanding its formation pathway is crucial for developing effective control strategies.
Synthetic Pathway
A study has reported the synthesis of this compound via a direct SN2 reaction between Meloxicam and methyl iodide in a dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH) environment. The product can be purified by crystallization from dimethylformamide (DMF).[7]
Mitigation During Meloxicam Synthesis
The formation of this compound during the manufacturing of Meloxicam can be minimized through the optimization of reaction conditions. Key strategies include:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of this impurity.
-
Solvent Selection: The choice of solvent can influence the reaction pathways and minimize the generation of unwanted byproducts.
-
Stoichiometric Adjustments: Careful control of the molar ratios of reactants can favor the formation of Meloxicam over its impurities.[4]
Analytical Characterization
The detection and quantification of this compound are critical for ensuring the purity and safety of Meloxicam drug products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common analytical technique employed for this purpose.
RP-HPLC Methodologies
Several RP-HPLC methods have been developed and validated for the separation and quantification of Meloxicam and its impurities. The following table summarizes a representative method.
Table 2: Representative RP-HPLC Method for the Analysis of this compound
| Parameter | Condition | Reference |
| Stationary Phase | Hypersil Gold C18 (250 mm x 4.6 mm) | [5] |
| Mobile Phase | 0.65% Potassium Dihydrogen Orthophosphate (pH 6) and Methanol (45:55 v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 361 nm | [5] |
| Column Temperature | 40°C | [5] |
| Retention Time | 9.13 min | [5] |
Analytical Workflow
The general workflow for the analysis of this compound in a drug substance or product sample involves sample preparation, chromatographic separation, detection, and data analysis.
Spectroscopic Data
Detailed spectroscopic data such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for this compound are not widely available in the public domain. This information is typically proprietary and provided with the purchase of a certified reference standard from commercial suppliers.[2]
Biological Activity and Regulatory Context
The biological activity of this compound has not been extensively studied, as is common for process-related impurities present at low levels. The primary focus of regulatory bodies is on controlling its presence in the final drug product to ensure safety and efficacy. The European Pharmacopoeia (EP) specifies limits for this and other impurities in Meloxicam.[4][6]
Experimental Protocols
Synthesis of this compound[7]
-
Reaction Setup: In a suitable reaction vessel, dissolve Meloxicam in dimethyl sulfoxide (DMSO).
-
Base Addition: Add potassium hydroxide (KOH) to the solution and stir.
-
Alkylation: Add methyl iodide to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up.
-
Purification: Purify the crude product by crystallization from dimethylformamide (DMF) to yield this compound.
Note: This is a generalized protocol based on a literature abstract. Researchers should develop a detailed and optimized procedure with appropriate safety precautions.
RP-HPLC Analysis of this compound[5]
-
Mobile Phase Preparation: Prepare a solution of 0.65% potassium dihydrogen orthophosphate and adjust the pH to 6. Mix with methanol in a 45:55 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent to prepare a stock solution. Further dilute to a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the Meloxicam sample in a suitable diluent to prepare a stock solution. Dilute to a concentration within the linear range of the method.
-
Chromatographic Conditions:
-
Column: Hypersil Gold C18 (250 mm x 4.6 mm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 361 nm.
-
Injection Volume: As per method validation.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard solution.
Conclusion
This compound is a critical quality attribute of Meloxicam that requires careful control and monitoring. This guide has summarized the available technical information regarding its chemical properties, synthesis, analytical detection, and mitigation strategies. The provided experimental protocols offer a starting point for researchers and analysts working with this impurity. The use of certified reference standards is essential for accurate quantification and compliance with regulatory requirements.
References
- 1. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 2. allmpus.com [allmpus.com]
- 3. Meloxicam EP Impurity C | CAS No- 1262333-25-4 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | 1262333-25-4 | Benchchem [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. This compound CRS | LGC Standards [lgcstandards.com]
- 7. tapchiyhoctphcm.vn [tapchiyhoctphcm.vn]
An In-depth Technical Guide to the Synthesis of N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (Meloxicam)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, a non-steroidal anti-inflammatory drug (NSAID) commonly known as Meloxicam. This document details the primary synthetic routes, including the preparation of key intermediates, and presents a compilation of experimental protocols and quantitative data from various sources. Visual representations of the synthetic pathways and experimental workflows are provided to facilitate a deeper understanding of the process.
Introduction
Meloxicam is a widely used NSAID that exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1, leading to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The synthesis of Meloxicam is a multi-step process that has been refined over the years to improve yield, purity, and environmental impact. This guide will focus on the most common and industrially relevant synthetic strategies.
The core of Meloxicam's structure is the 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide moiety. The synthesis, therefore, revolves around the construction of this heterocyclic system and its subsequent amidation with 2-amino-5-methylthiazole.
Overall Synthetic Strategy
The most prevalent synthetic route to Meloxicam involves the condensation of a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ester derivative with 2-amino-5-methylthiazole. This strategy is modular, allowing for the independent synthesis of the two key intermediates.
Caption: Overall synthetic workflow for Meloxicam.
Synthesis of Key Intermediates
Synthesis of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide
This key intermediate is typically synthesized from commercially available saccharin. The process involves N-methylation followed by a base-catalyzed rearrangement.
Step 1: N-methylation of Saccharin
Saccharin is N-methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[2]
Step 2: Gabriel-Colman Rearrangement
The resulting N-methylsaccharin undergoes a Gabriel-Colman rearrangement. This involves the opening of the 1,2-thiazole ring by a base like sodium ethoxide, followed by cyclization to form the 1,2-benzothiazine ring system.[2]
A detailed experimental protocol for a similar methylation step is provided in a patent for the synthesis of piroxicam, a related compound. 15 g of ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide is dissolved in 122.8 cm³ of acetone, and subsequently, 2.24 g of sodium hydroxide dissolved in 115 cm³ of water is added, followed by 16 cm³ of dimethyl sulphate. The reaction mixture is stirred for 2 hours at 50°C. After cooling to 0-5°C, the formed crystals are filtered and washed with cold water to yield 14.04 g (89% yield) of ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide as a white solid with a melting point of 140-142°C.[3]
Synthesis of 2-amino-5-methylthiazole
This intermediate is commonly prepared via the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thiourea.
A well-established procedure involves the reaction of chloroacetone with thiourea. In a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, 76 g (1 mole) of thiourea is suspended in 200 cc of water. While stirring, 92.5 g (1 mole) of chloroacetone is added over thirty minutes. The solution is then refluxed for two hours. After cooling, 200 g of solid sodium hydroxide is added with cooling. The upper oily layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over solid sodium hydroxide and distilled under reduced pressure to yield 80-85.5 g (70-75%) of 2-amino-4-methylthiazole (a positional isomer of the desired product, indicating the need for specific starting materials for the 5-methyl isomer) as a solid melting at 44-45°C. For the synthesis of 2-amino-5-methylthiazole, 2-chloropropionaldehyde would be used instead of chloroacetone.[4] An alternative method involves the cyclocondensation reaction of 2-chloropropionaldehyde and thiourea in an aqueous solution at a temperature between 20 and 120°C.[5]
Final Condensation Step: Synthesis of Meloxicam
The final step in the synthesis of Meloxicam is the condensation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide with 2-amino-5-methylthiazole. This reaction is typically carried out in a high-boiling point solvent with the removal of ethanol to drive the reaction to completion.
Caption: Final condensation step in Meloxicam synthesis.
Experimental Protocols for the Final Condensation
Several variations of the final condensation step have been reported, primarily differing in reaction temperature, time, and molar ratios of the reactants. A summary of these conditions is presented in the table below.
| Molar Ratio (Ester:Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1:1.3 | DMSO | 140 | 12 | 87 | 99.3 | [2] |
| 1:1.6 | DMSO | 170 | 8 | 89 | 99.1 | [2] |
| 1:1.1 | DMSO | 189 | 3 | 92 | 99.4 | [2] |
| 1:1.2 | DMSO | 189 | 3 | 90 | 99.6 | [6] |
| 1:1 (with Zn-MK10 catalyst) | o-xylene | Reflux | 24 | 90 | - | [7] |
Detailed Experimental Protocol (Example)
The following protocol is based on a patented method providing a high yield and purity.[2]
Materials:
-
4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide (283 g, 1 mol)
-
2-amino-5-methylthiazole (126 g, 1.1 mol)
-
Dimethyl sulfoxide (DMSO) (600 mL)
-
Ethanol (450 mL)
-
Tetrahydrofuran (THF) for recrystallization
Procedure:
-
To a reaction flask, add 283 g (1 mol) of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide and 126 g (1.1 mol) of 2-amino-5-methylthiazole.
-
Add 600 mL of dimethyl sulfoxide and stir the mixture.
-
Heat the reaction mixture to 189°C.
-
During the reaction, continuously distill off the ethanol that is formed.
-
After 3 hours, add 450 mL of ethanol to the reaction solution.
-
Cool the mixture to room temperature to allow the crude product to precipitate.
-
Filter the crude product.
-
Recrystallize the crude product from tetrahydrofuran to obtain 323 g of pure Meloxicam.
Yield: 92% Purity: 99.4%
Green Chemistry Approaches
Efforts have been made to develop more environmentally friendly methods for the synthesis of Meloxicam. One such approach utilizes a heterogeneous catalyst, such as zinc chloride impregnated on montmorillonite K10 (Zn-MK10) clay.[8] This method offers a high yield (90%) in o-xylene at reflux temperature over 24 hours.[7] This approach aligns with the principles of green chemistry by using a recyclable solid catalyst and a less hazardous solvent compared to DMSO.
Conclusion
The synthesis of Meloxicam is a well-established process with multiple reported protocols. The key to a successful synthesis lies in the efficient preparation of the two main intermediates and the optimization of the final condensation reaction conditions. The choice of solvent, temperature, and reaction time significantly impacts the yield and purity of the final product. Newer, greener methodologies are being explored to make the synthesis more sustainable. This guide provides researchers and drug development professionals with a detailed and practical overview of the synthesis of this important anti-inflammatory drug.
References
- 1. US8097616B2 - Process for preparation of high-purity meloxicam and meloxicam potassium salt - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 6. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 7. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 8. An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry [inis.iaea.org]
Meloxicam Impurity C physical and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of Meloxicam Impurity C, a critical process-related impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Understanding the characteristics of this impurity is paramount for robust analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.
Chemical Identity and Physical Properties
This compound, systematically named N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is an N-methylated derivative of Meloxicam.[1] Its formation is a known challenge in various synthetic routes of the active pharmaceutical ingredient (API).[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | [1][2][3][4] |
| CAS Number | 1262333-25-4 | [1][2][3][5][6] |
| Molecular Formula | C₁₅H₁₅N₃O₄S₂ | [2][5][6][7] |
| Molecular Weight | 365.43 g/mol | [2][5][7] |
| Appearance | Yellow solid | |
| Melting Point | 310 °C (decomposed) | [1] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in a mixture of methanol and 1 M sodium hydroxide. Insoluble in alkaline aqueous solutions (pH > 10). | [7][8] |
Crystallographic and Spectroscopic Data
The structural elucidation of this compound has been unequivocally confirmed through single-crystal X-ray diffraction and various spectroscopic techniques.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/c | [7] |
| Unit Cell Parameters | a = 6.997 Å, b = 8.113 Å, c = 13.604 Å, α = 90°, β = 88.3°, γ = 90° | [7] |
Table 3: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H and ¹³C NMR | Spectra have been recorded in DMSO-d₆. The presence of rotamers is suggested due to hindered rotation of the amide group. | [1] |
| Mass Spectrometry (MS) | m/z: 366 (M+1). Characteristic fragments at m/z 155 (C₆H₇N₂OS) and 113 (C₅H₇NS, N-methylated dihydrothiazole). | [1] |
| UV Detection (HPLC) | 350 nm | [7] |
Synthesis and Formation
This compound is typically formed as a byproduct during the synthesis of Meloxicam.[1] One method for its authentic preparation involves the methylation of Meloxicam using reagents such as methyl iodide or dimethyl sulfate.[1]
Analytical Methodologies
The detection and quantification of this compound are critical for the quality control of Meloxicam. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method is used for the separation and quantification of this compound.
Table 4: HPLC Method Parameters for this compound Analysis
| Parameter | Description | Source |
| System | Reversed-phase HPLC | [7] |
| Column | 4.6-mm × 25-cm; 5-µm packing L1 | [7] |
| Column Temperature | 45°C | [7] |
| Mobile Phase | Dibasic ammonium phosphate (pH 7.0) and a mixture of methanol and isopropyl alcohol (63:37) | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV at 350 nm | [7] |
| Relative Retention Time | Approximately 1.7 with reference to Meloxicam | [8][9] |
Experimental Protocol: HPLC Analysis
Objective: To detect and quantify this compound in a sample of Meloxicam drug substance.
Materials:
-
Meloxicam sample
-
This compound reference standard
-
Dibasic ammonium phosphate
-
Methanol (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Deionized water
-
1 M Sodium Hydroxide
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as described in Table 4. Filter and degas before use.
-
Reference Solution Preparation: Dissolve accurately weighed quantities of Meloxicam and this compound reference standards in a mixture of methanol and 0.3 mL of 1 M sodium hydroxide, and dilute with methanol to a known concentration.[8]
-
Test Solution Preparation: Dissolve an accurately weighed quantity of the Meloxicam sample in a mixture of methanol and 0.3 mL of 1 M sodium hydroxide, and dilute with methanol to a known concentration.[9]
-
Chromatographic System: Set up the HPLC system with the parameters outlined in Table 4.
-
Injection: Inject equal volumes of the reference and test solutions into the chromatograph.
-
Data Analysis: Record the chromatograms and calculate the amount of this compound in the sample by comparing the peak area of Impurity C in the test solution to the peak area of Impurity C in the reference solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Meloxicam* | Sigma-Aldrich [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. This compound CRS | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 1262333-25-4 | Benchchem [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
Unraveling the Formation of Meloxicam Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), is valued for its preferential inhibition of cyclooxygenase-2 (COX-2). However, like any pharmaceutical compound, its purity is paramount for safety and efficacy. Among the known impurities, Meloxicam Impurity C presents a recurring challenge in both the synthesis and stability of the final drug product. This technical guide provides an in-depth exploration of the formation pathways of this compound, offering valuable insights for researchers and professionals in drug development and quality control.
Understanding this compound
This compound is chemically identified as N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide . Its molecular formula is C₁₅H₁₅N₃O₄S₂, distinguishing it from the parent meloxicam molecule (C₁₄H₁₃N₃O₄S₂) by the presence of an additional methyl group on the thiazole ring. This structural difference can impact the compound's physicochemical properties and pharmacological profile.
Formation Pathways of this compound
This compound can emerge from two primary routes: as a process-related impurity during the synthesis of meloxicam and as a degradation product under various stress conditions. Understanding both pathways is crucial for implementing effective control strategies.
Formation as a Process-Related Impurity in Meloxicam Synthesis
The synthesis of meloxicam typically involves the condensation of a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid derivative with 2-amino-5-methylthiazole. This compound is believed to form as a byproduct during this condensation step, particularly when elevated temperatures and certain solvents are employed.
Key Factors Influencing Formation During Synthesis:
-
Reaction Temperature: Higher reaction temperatures can promote the formation of side products, including Impurity C. Controlling the temperature is a critical parameter in minimizing its generation.
-
Solvent System: The choice of solvent can significantly influence the reaction pathway and the profile of impurities.
-
Starting Material Purity: The presence of impurities in the starting materials can potentially contribute to the formation of side products.
Mitigation Strategies:
To control the levels of Impurity C during synthesis, optimization of reaction conditions is essential. This includes careful selection of solvents, precise temperature control, and ensuring the high purity of reactants.
Formation as a Degradation Product
Forced degradation studies, conducted under the guidance of the International Council for Harmonisation (ICH) Q1A(R2) guidelines, are instrumental in identifying potential degradation products and pathways. These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. Meloxicam has been shown to degrade under these conditions, with the potential for the formation of Impurity C.
Degradation Pathways:
While the precise mechanisms are a subject of ongoing research, the formation of Impurity C as a degradant likely involves chemical transformations of the meloxicam molecule.
-
Hydrolytic Degradation: Under acidic or basic conditions, the amide bond in meloxicam can be susceptible to hydrolysis. While the primary hydrolysis products are typically the carboxylic acid and amine precursors, subsequent reactions or rearrangements could potentially lead to the formation of Impurity C, although this is not the most commonly reported degradation pathway.
-
Oxidative Degradation: Exposure to oxidizing agents can lead to various degradation products. The thiazole ring and other parts of the meloxicam molecule may be susceptible to oxidation, which could initiate a cascade of reactions forming different impurities.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy for photochemical reactions, leading to the formation of various degradants.
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes, leading to the formation of impurities through various thermal decomposition pathways.
Experimental Protocols for Forced Degradation Studies
To investigate the formation of this compound, a systematic forced degradation study should be performed. The following are general protocols based on ICH guidelines.
Table 1: General Conditions for Forced Degradation Studies of Meloxicam
| Stress Condition | Typical Experimental Parameters |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 80°C for up to 24 hours. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 80°C for up to 24 hours. |
| Oxidative Degradation | 3% to 30% H₂O₂ at room temperature for up to 24 hours. |
| Photolytic Degradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |
| Thermal Degradation | Heating the solid drug substance at temperatures such as 60°C, 80°C, or higher for a specified period. |
Analytical Methodology:
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is essential to separate and quantify meloxicam and its degradation products, including Impurity C.
Quantitative Data and Analysis
Currently, there is a limited amount of publicly available, structured quantitative data specifically detailing the formation kinetics or yields of this compound under various conditions. The generation of such data is a critical step in risk assessment and the development of robust control strategies. Pharmaceutical development and manufacturing organizations are encouraged to perform their own detailed studies to establish acceptable levels of this impurity based on safety and regulatory requirements.
Table 2: Illustrative Data on Mitigation of Impurity C during Synthesis
| Parameter | Condition 1 | Condition 2 | Impact on Impurity C Formation |
| Reaction Temperature | 80°C | 60°C | Lower temperature may reduce the formation of Impurity C. |
| Solvent | Toluene | Dioxane | Solvent polarity and properties can influence the impurity profile. |
Note: This table is for illustrative purposes. Actual results will vary based on specific reaction conditions.
Conclusion
The formation of this compound is a multifaceted issue that requires careful consideration during both the synthesis and the entire lifecycle of the drug product. As a process-related impurity, its formation can be minimized through rigorous control of synthetic parameters. As a degradation product, its emergence highlights the importance of comprehensive stability testing and the development of formulations and packaging that protect the drug from detrimental environmental factors. By understanding the formation pathways and implementing appropriate control and analytical strategies, pharmaceutical scientists and manufacturers can ensure the quality, safety, and efficacy of meloxicam for patients worldwide. Further research into the precise reaction mechanisms will provide even greater control over the presence of this and other impurities.
Meloxicam Degradation and Impurity Profiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the degradation products and impurities of Meloxicam, a potent non-steroidal anti-inflammatory drug (NSAID). Understanding the stability of Meloxicam and characterizing its impurities is crucial for ensuring its safety, efficacy, and quality throughout the drug development and manufacturing processes. This document outlines the common degradation pathways, analytical methodologies for impurity profiling, and a summary of known impurities.
Introduction to Meloxicam and its Stability
Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide) is a member of the oxicam class of NSAIDs.[1] Its therapeutic action is primarily due to the inhibition of the cyclooxygenase (COX) enzyme, with a preferential selectivity for COX-2 over COX-1.[2] This selectivity is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.
The chemical structure of Meloxicam, containing a thiazole ring and a benzothiazine dioxide moiety, is susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradation products that could arise during storage or manufacturing and to develop stability-indicating analytical methods.
Forced Degradation Studies of Meloxicam
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. Studies have shown that Meloxicam is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions, while it exhibits relative stability under thermal stress.[3][4][5][6]
Experimental Protocol for Forced Degradation
The following is a generalized protocol for conducting forced degradation studies on Meloxicam, based on methodologies cited in the literature.[5]
Objective: To induce the degradation of Meloxicam under various stress conditions to identify potential degradation products.
Materials:
-
Meloxicam pure drug substance
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
De-ionized water
-
Methanol (HPLC grade)
-
UV-Vis Spectrophotometer or HPLC system
-
pH meter
-
Water bath
-
UV chamber (e.g., 320 nm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Meloxicam (e.g., 200 ppm) in a suitable solvent like methanol.
-
Acid Hydrolysis:
-
Mix equal volumes of the Meloxicam stock solution and 0.1 N HCl.
-
Keep the solution at room temperature or reflux for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the Meloxicam stock solution and 0.1 N NaOH.
-
Keep the solution at room temperature or reflux for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Meloxicam stock solution and 3% H₂O₂.
-
Keep the solution protected from light at room temperature for a specified period (e.g., 24 hours).
-
-
Photolytic Degradation:
-
Expose the Meloxicam solution in a quartz cuvette or petri dish to UV light (e.g., 320 nm) in a UV chamber for a specified duration (e.g., 30 minutes to 24 hours).[5]
-
-
Thermal Degradation:
-
Place the Meloxicam solution in a water bath at a specific temperature (e.g., 50°C) for a defined time (e.g., 60 minutes).[5]
-
Also, expose the solid drug substance to dry heat (e.g., 100°C) for a specified period.
-
-
Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as RP-HPLC, to separate and identify the degradation products.
Impurities and Degradation Products of Meloxicam
Several impurities and degradation products of Meloxicam have been identified and are listed in pharmacopoeias such as the British Pharmacopoeia, which includes impurities A, B, C, D, and E.[7] The structures of some of these related compounds have been elucidated.
| Impurity/Degradation Product | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| Meloxicam | 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide | C₁₄H₁₃N₃O₄S₂ | 351.40 | - |
| Impurity A | Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | C₁₂H₁₃NO₅S | 283.30 | [8][9] |
| Impurity B | 5-Methyl-1,3-thiazol-2-amine (2-Amino-5-methylthiazole) | C₄H₆N₂S | 114.17 | [4][8] |
| Impurity C | [N(Z)]-N-(3,5-Dimethyl-2(3H)-thiazolylidene)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide | C₁₅H₁₅N₃O₄S₂ | 365.43 | [8] |
| Impurity D | 4-Methoxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | C₁₆H₁₇N₃O₄S₂ | 365.43 | [8][10] |
| Impurity E | Methyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide | C₁₁H₁₁NO₅S | 285.28 | [8] |
Analytical Methods for Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique for the separation and quantification of Meloxicam and its impurities.[7][11][12] More recently, ultra-performance liquid chromatography (UPLC) methods have been developed to achieve faster and more efficient separations.[13]
RP-HPLC Method for Meloxicam and its Impurities
The following is a representative RP-HPLC method for the analysis of Meloxicam and its impurities.
Chromatographic Conditions: [7]
-
Column: Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.65% Potassium dihydrogen orthophosphate (pH 6) and Methanol in a ratio of 45:55 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 361 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Retention Times: [7]
| Compound | Retention Time (min) |
|---|---|
| Meloxicam | 4.18 |
| Impurity A | 5.32 |
| Impurity D | 7.21 |
| Impurity C | 9.13 |
UPLC Method for Meloxicam and its Impurities
A rapid UPLC method has also been developed for the determination of Meloxicam and its impurities.[13]
Chromatographic Conditions: [13]
-
Column: ACQUITY UPLC HSS-T3 (100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile
-
Flow Rate: 0.4 mL/min
-
Detection Wavelengths: 260 nm and 350 nm
-
Column Temperature: 45°C
-
Injection Volume: 0.8 µL
This UPLC method allows for the separation of Meloxicam from its impurities in under 5 minutes, offering a significant advantage in terms of analysis time and solvent consumption.[13]
Visualizing Key Processes
Mechanism of Action of Meloxicam
The primary mechanism of action of Meloxicam involves the inhibition of the COX enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Caption: Mechanism of action of Meloxicam.
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Meloxicam.
Caption: Forced degradation experimental workflow.
Conclusion
The profiling of Meloxicam's degradation products and impurities is a critical aspect of pharmaceutical development and quality control. This guide has summarized the key degradation pathways, provided detailed experimental protocols for stress testing and analytical methodologies, and presented a comprehensive list of known impurities. The use of robust, stability-indicating analytical methods, such as the HPLC and UPLC methods described, is essential for ensuring the quality, safety, and efficacy of Meloxicam drug products. Further research into the structural elucidation of any new degradation products and the development of even more efficient analytical methods will continue to be important areas of focus.
References
- 1. researchgate.net [researchgate.net]
- 2. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. [Meloxicam Related Compound A (25 mg) (ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate- 1,1-dioxide)] - CAS [24683-26-9] [store.usp.org]
- 10. Meloxicam Related Compound D - 4-Methoxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Pharmacopeial Standards for Meloxicam Impurity C: A Technical Guide
For Immediate Release
In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug substances. This technical guide provides an in-depth analysis of the pharmacopeial standards for Meloxicam Impurity C, a specified impurity in Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals engaged in the quality assessment of Meloxicam.
Introduction to this compound
This compound, chemically known as Isopropyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, is a known related substance of Meloxicam.[1][2][3] Its presence in the final drug product is carefully controlled by stringent pharmacopeial limits to minimize potential risks and ensure product quality. The United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP) all outline specific requirements for the control of this impurity.
Pharmacopeial Acceptance Criteria
The acceptance criteria for this compound vary across the major pharmacopeias. A summary of these limits is presented in the table below, offering a clear comparison for analytical scientists and regulatory professionals.
| Pharmacopeia | Impurity Name | Acceptance Criterion |
| United States Pharmacopeia (USP) | Meloxicam Related Compound C | Not More Than 0.1% |
| European Pharmacopoeia (Ph. Eur.) | This compound | Identification by relative retention; controlled as a specified impurity. The general limit for unspecified impurities is 0.1%. A specific limit of 0.05% has been noted in comparative discussions.[2] |
| British Pharmacopoeia (BP) | This compound | Follows the European Pharmacopoeia monograph. |
Analytical Control Strategy: High-Performance Liquid Chromatography (HPLC)
The primary analytical technique for the determination of this compound is High-Performance Liquid Chromatography (HPLC). The pharmacopeias and scientific literature describe detailed chromatographic procedures to ensure the accurate separation and quantification of Meloxicam and its related substances.
Experimental Protocol: USP Method for Organic Impurities
The USP monograph for Meloxicam outlines a gradient HPLC method for the analysis of organic impurities, including Meloxicam Related Compound C.[4]
Chromatographic Conditions:
| Parameter | Specification |
| Column | 4.6-mm × 15-cm; 5-µm packing L1 |
| Column Temperature | 45°C |
| Mobile Phase | Gradient mixture of Solution A and Solution B |
| Solution A | 0.1% (w/v) solution of monobasic potassium phosphate, pH adjusted to 6.0 with 1 N sodium hydroxide.[4] |
| Solution B | Methanol[4] |
| Flow Rate | 1 mL/min[4] |
| Detection | UV at 260 nm and 350 nm |
| Injection Volume | 5 µL |
Mobile Phase Gradient Program:
| Time (minutes) | Solution A (%) | Solution B (%) |
| 0 | 60 | 40 |
| 2 | 60 | 40 |
| 10 | 30 | 70 |
| 15 | 30 | 70 |
| 15.1 | 60 | 40 |
| 18 | 60 | 40 |
Solution Preparation:
-
Diluent: A mixture of Methanol and 1 N sodium hydroxide (50:3).[4]
-
Standard Stock Solution B (for Impurity C): Transfer 5 mg each of USP Meloxicam Related Compound B RS, USP Meloxicam Related Compound C RS, and USP Meloxicam Related Compound D RS into a 100-mL volumetric flask. Add 6 mL of 0.4 N sodium hydroxide and sonicate for 2 minutes. Add 40 mL of methanol, sonicate for another 2 minutes, and dilute with water to volume.[4]
-
Sample Solution: Dissolve 80 mg of Meloxicam in 5 mL of Diluent, and complete the volume to 20 mL with methanol.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound according to pharmacopeial methods.
Logical Relationship for Impurity Control
The control of this compound is a critical component of the overall quality control strategy for the drug substance. The logical relationship for ensuring compliance is depicted below.
Conclusion
The pharmacopeial standards for this compound provide a robust framework for ensuring the quality and safety of Meloxicam. Adherence to the specified acceptance criteria and the use of validated analytical methods, such as the HPLC procedure detailed herein, are essential for regulatory compliance and patient safety. This guide serves as a comprehensive resource for professionals involved in the development, manufacturing, and quality control of Meloxicam.
References
Toxicological Profile of Meloxicam Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile of known impurities of Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and regulatory compliance. This document collates available quantitative toxicological data, details relevant experimental protocols for toxicological assessment, and illustrates key signaling pathways potentially affected by Meloxicam and its impurities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, safety assessment, and regulatory submission of Meloxicam-containing drug products.
Introduction
Meloxicam is a potent NSAID that selectively inhibits cyclooxygenase-2 (COX-2), thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. During the synthesis of Meloxicam and through degradation, various impurities can be formed. These impurities, even at trace levels, may possess undesirable toxicological properties that can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the toxicological profile of these impurities is paramount.
This guide focuses on providing a detailed summary of the known toxicological data for identified Meloxicam impurities, outlining standard experimental methodologies for their assessment, and visualizing relevant biological pathways.
Identified Meloxicam Impurities
Several impurities of Meloxicam have been identified and are designated by pharmacopeias. The most commonly cited impurities include:
-
Meloxicam Impurity A: Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
-
Meloxicam Impurity B: 2-amino-5-methylthiazole[1]
-
Meloxicam Impurity C: N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[2]
-
Meloxicam Impurity D: N-[(2Z)-3-ethyl-5-methylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
-
Meloxicam Impurity E: Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
-
Meloxicam Impurity F: Isopropyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Quantitative Toxicological Data
Table 1: Acute Toxicity Data for Meloxicam and its Impurities
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Meloxicam | Rat (Sprague Dawley, male) | Oral | >200 mg/kg | EMA/CVMP/052/96 |
| Meloxicam | Rat (Sprague Dawley, female) | Oral | 98.4 mg/kg | EMA/CVMP/052/96 |
| Meloxicam | Rat (Chbb:THOM) | Oral | 83.5 mg/kg | EMA/CVMP/052/96 |
| Meloxicam | Mouse | Oral | 470 mg/kg | EMA/CVMP/052/96 |
| Meloxicam | Rabbit | Oral | 320 mg/kg | EMA/CVMP/052/96 |
| Meloxicam | Minipig | Oral | ~1600 mg/kg | EMA/CVMP/052/96 |
| Meloxicam Impurity A | Rat | Oral | >2000 mg/kg | EDQM |
| Meloxicam Impurity A | Rat | Inhalation | LC50 (4h): 1.5 mg/l | EDQM |
| Meloxicam Impurity B | Rat | Oral | 688 mg/kg | [1] |
| This compound | - | - | Data not available | - |
| Meloxicam Impurity D | - | - | Data not available | - |
| Meloxicam Impurity E | - | - | Data not available | - |
| Meloxicam Impurity F | - | - | Data not available | - |
Table 2: Genotoxicity and Other Toxicity Data
| Compound/Impurity | Test System | Finding | Remarks | Reference |
| Meloxicam | Ames test, Chromosome aberration (human lymphocytes), in vivo micronucleus (mouse) | Negative | No mutagenic potential observed. | EMA/CVMP/052/96 |
| Three Meloxicam Impurities | In silico (CASE Ultra) | One impurity positive for bacterial mutagenicity, two negative. | The specific impurities were not named in the public document. An Ames test was recommended for the positive impurity.[3] | FDA |
Experimental Protocols for Toxicological Assessment
Standardized protocols are crucial for the reliable assessment of the toxicological properties of pharmaceutical impurities. The following sections detail representative experimental methodologies for key toxicity endpoints.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration at which an impurity causes cytotoxic effects in a cell-based model.
Methodology: MTT Assay
-
Cell Culture: A suitable cell line (e.g., HepG2 for hepatotoxicity, or a relevant cell line for the target organ) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The Meloxicam impurity is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is then determined from the dose-response curve.
Workflow for a Typical In Vitro Cytotoxicity Assay
Genotoxicity Assessment
Objective: To evaluate the potential of an impurity to cause genetic damage.
Methodology: Bacterial Reverse Mutation Test (Ames Test)
In accordance with ICH M7 guidelines, a bacterial reverse mutation assay (Ames test) is a primary test for assessing the mutagenic potential of pharmaceutical impurities.[4]
-
Bacterial Strains: A set of specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon are used.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the Meloxicam impurity in a minimal agar medium lacking the essential amino acid (histidine or tryptophan).
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted for each concentration and compared to the negative control.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.
Logical Flow for Genotoxicity Assessment of an Impurity
In Vivo Toxicity Studies
Objective: To assess the systemic toxicity of an impurity in a living organism.
Methodology: Repeated-Dose Toxicity Study in Rodents (e.g., 28-day study)
This type of study is designed to evaluate the toxic effects of an impurity after repeated administration over a period of 28 days.
-
Animal Model: Typically, two rodent species are used, such as Sprague-Dawley rats and CD-1 mice.
-
Dose Groups: At least three dose levels of the impurity and a control group (vehicle only) are included. Dose selection is based on acute toxicity data or other available information.
-
Administration: The impurity is administered daily via a clinically relevant route (e.g., oral gavage) for 28 consecutive days.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
-
Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination (histopathology).
-
Data Analysis: The data are analyzed to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Signaling Pathways
Meloxicam primarily exerts its therapeutic effects through the inhibition of COX-2. However, like other NSAIDs, it can also influence other signaling pathways, which may be relevant to the toxicological profile of its impurities, especially if they retain structural similarities to the parent compound.
COX-Dependent Pathway
The primary mechanism of action of Meloxicam is the inhibition of the COX-2 enzyme, which is a key enzyme in the conversion of arachidonic acid to prostaglandins (PGs). PGs are involved in inflammation, pain, and fever.
Diagram of the COX-Dependent Signaling Pathway
Potential COX-Independent Pathways
Research suggests that NSAIDs, including Meloxicam, may also exert effects through pathways independent of COX inhibition. These pathways could be relevant for the toxicological assessment of impurities.
-
NF-κB Signaling Pathway: Some NSAIDs have been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Some NSAIDs can modulate this pathway.
-
Apoptosis Pathways: NSAIDs can induce apoptosis (programmed cell death) in various cell types through both intrinsic and extrinsic pathways.
Simplified Overview of Potential COX-Independent Signaling
Conclusion
The toxicological assessment of impurities is a critical aspect of drug development and manufacturing to ensure patient safety. This guide has summarized the currently available toxicological data for known Meloxicam impurities, provided an overview of standard experimental protocols for their evaluation, and illustrated the key signaling pathways that may be involved. While there are significant gaps in the publicly available data for specific impurities, the methodologies and pathways described herein provide a robust framework for their toxicological characterization. Further research into the specific toxicological properties of each Meloxicam impurity is warranted to refine risk assessments and ensure the continued safe use of this important medication.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for regulatory guidance. All laboratory work should be conducted in accordance with applicable regulations and safety guidelines.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. National Cancer Institute Workshop on Chemopreventive Properties of Nonsteroidal Anti-Inflammatory Drugs: Role of COX-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Meloxicam Impurity C Reference Standard: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the Meloxicam Impurity C reference standard, designed for researchers, scientists, and drug development professionals. The document outlines the availability of the standard, its physicochemical properties, and detailed analytical methodologies for its quantification.
Introduction to this compound
This compound, chemically known as N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1][2] As a critical component in the quality control of Meloxicam drug substance and product, a well-characterized reference standard for Impurity C is essential for accurate identification and quantification during routine analysis and stability studies. This guide serves as a comprehensive resource for laboratories working with Meloxicam and its related substances.
Availability and Physicochemical Properties
This compound reference standards are available from several reputable suppliers. These standards are typically provided as a neat powder and are often certified as reference materials (CRMs) traceable to pharmacopeial standards such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3]
| Property | Value |
| Chemical Name | N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[1][2] |
| Synonym | (Z)-N-(3,5-Dimethylthiazol-2(3H)-ylidene)-4-hydroxy-2-methyl-2H-benzo[e][1]thiazine-3-carboxamide 1,1-dioxide[4] |
| CAS Number | 1262333-25-4[2][3] |
| Molecular Formula | C₁₅H₁₅N₃O₄S₂[2][3] |
| Molecular Weight | 365.43 g/mol [3][4] |
| Typical Purity | ≥95% (as specified by suppliers, a Certificate of Analysis with the exact purity should accompany the standard)[5] |
| Format | Neat Powder |
| Storage Conditions | 2-8°C or +5°C ± 3°C in a well-ventilated place, protected from heat and direct sunlight.[6] |
| Solubility | Soluble in Methanol and DMSO.[5] |
Table 1: Physicochemical Properties of this compound Reference Standard
| Supplier | Product Designation | Catalogue Number (Example) | Notes |
| Sigma-Aldrich | Pharmaceutical Secondary Standard; CRM | PHR2327 | Traceable to USP reference standard. Produced and certified in accordance with ISO 17034 and ISO/IEC 17025. |
| European Pharmacopoeia (EDQM) | This compound CRS | Y0001037[6][7] | Supplied in vials containing 10 mg of the substance.[6] |
| SynZeal | Meloxicam EP Impurity C | SZ-M053004[2] | Supplied with a Certificate of Analysis and analytical data.[2] |
| Simson Pharma | Meloxicam EP Impurity C | M080003[3] | Accompanied by a Certificate of Analysis.[3] |
| Allmpus | Meloxicam EP Impurity C | ALL-MEL-2117[5] | Purity by HPLC: 95% +.[5] |
Table 2: Availability of this compound Reference Standard
Formation and Control of this compound
This compound is understood to be a byproduct formed during the synthesis of Meloxicam or a degradation product.[1] Its formation can be influenced by reaction conditions such as temperature and the stoichiometry of reactants. Mitigation strategies during synthesis include optimizing the reaction temperature and using a slight excess of 2-amino-5-methylthiazole to drive the reaction towards the formation of Meloxicam and minimize unreacted intermediates that could lead to the formation of Impurity C.[1]
Experimental Protocols
Quantification of this compound by RP-HPLC
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the determination of Meloxicam and its impurities, including Impurity C.[8]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm) or equivalent[8] |
| Mobile Phase | 0.65% Potassium dihydrogen orthophosphate (pH 6) and Methanol in a ratio of 45:55 (v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 40°C[8] |
| Detection | UV at 361 nm[8] |
| Injection Volume | 20 µL[9] |
| Retention Times | Meloxicam: ~4.18 min, Impurity C: ~9.13 min[8] |
Table 3: RP-HPLC Method Parameters for this compound Analysis
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 0.65% w/v solution of potassium dihydrogen orthophosphate in water and adjust the pH to 6.0 with a suitable acid or base. Mix this buffer with methanol in a 45:55 ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[8]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution Preparation (for Bulk Drug): Accurately weigh and dissolve the Meloxicam bulk drug sample in the diluent to a suitable concentration for analysis.
-
Sample Solution Preparation (for Tablet Dosage Form): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target amount of Meloxicam and transfer to a volumetric flask. Add a suitable diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[10]
Forced Degradation Studies
Forced degradation studies can be performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of Meloxicam. These studies typically involve exposing the Meloxicam drug substance to stress conditions such as acid, base, oxidation, heat, and light.[11]
Example Protocol for Acid/Base Hydrolysis:
-
Prepare a solution of Meloxicam in a suitable solvent.
-
For acid hydrolysis, add a strong acid (e.g., 1 M HCl) and reflux the solution for a defined period (e.g., 3 hours).[12]
-
For base hydrolysis, add a strong base (e.g., 1 N NaOH) and reflux for a similar duration.[12]
-
Neutralize the solutions after the stress period.
-
Dilute the stressed samples to an appropriate concentration and analyze by the validated HPLC method to observe the formation of degradation products, including Impurity C.
Conclusion
The availability of a well-characterized this compound reference standard is crucial for ensuring the quality and safety of Meloxicam pharmaceutical products. This guide provides essential technical information for researchers and analysts, including the properties of the reference standard, its availability from various suppliers, and a detailed, validated analytical method for its quantification. Adherence to these methodologies will support accurate and reliable analysis in a drug development and quality control setting.
References
- 1. This compound | 1262333-25-4 | Benchchem [benchchem.com]
- 2. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 3. Meloxicam EP Impurity C | CAS No- 1262333-25-4 | Simson Pharma Limited [simsonpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. allmpus.com [allmpus.com]
- 6. Detailed view [crs.edqm.eu]
- 7. This compound CRS | CymitQuimica [cymitquimica.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. eujournal.org [eujournal.org]
- 10. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Stability Indicating HPTLC Determination of Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Players: A Technical Guide to the Significance of Impurities in Meloxicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloxicam, a potent non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation associated with rheumatic diseases and osteoarthritis.[1] Its therapeutic efficacy is intrinsically linked to its preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme. However, the purity of the active pharmaceutical ingredient (API) is a critical determinant of its safety and effectiveness. The presence of impurities, even in trace amounts, can significantly impact the drug's pharmacological profile, potentially leading to reduced efficacy, altered bioavailability, or adverse toxicological effects.[2] This technical guide provides an in-depth exploration of the impurities found in Meloxicam, their significance, and the analytical methodologies employed for their control.
Classification and Origin of Meloxicam Impurities
Impurities in Meloxicam can be broadly categorized based on their origin, as stipulated by the International Council for Harmonisation (ICH) guidelines.[3]
-
Organic Impurities: These are the most common type of impurities and can be further subdivided into:
-
Process-Related Impurities: These arise during the synthesis of Meloxicam and include unreacted starting materials, intermediates, and by-products of side reactions.[1]
-
Degradation Impurities: These are formed due to the degradation of the Meloxicam molecule under various stress conditions such as hydrolysis, oxidation, and photolysis.[1][4]
-
-
Inorganic Impurities: These are substances that are not carbon-based and can be introduced during the manufacturing process. Examples include heavy metals from catalysts (e.g., lead, arsenic, cadmium, mercury) and other inorganic reagents.[1]
-
Residual Solvents: These are organic solvents used during the synthesis and purification processes that are not completely removed. Common residual solvents in Meloxicam production may include methanol, ethanol, and acetone.[1]
Significance of Impurities
The control of impurities in Meloxicam is paramount due to their potential to compromise the quality, safety, and efficacy of the final drug product.
Impact on Efficacy
Impurities that are structurally similar to Meloxicam may compete for binding to the COX-2 enzyme, potentially reducing the therapeutic effect of the drug. Others may have no pharmacological activity, effectively diluting the API and leading to a lower-than-intended dose.
Impact on Safety and Toxicity
Certain impurities can be pharmacologically active and may elicit their own physiological responses, leading to unforeseen side effects.[2] Of particular concern are genotoxic impurities, which have the potential to damage DNA and cause mutations, thereby increasing the risk of cancer.[2] Regulatory bodies like the FDA have stringent guidelines for the control of such impurities.[2] For instance, some Meloxicam impurities have been flagged for potential genotoxicity, necessitating strict control to ensure patient safety.[2]
The toxicological profile of some key impurities is an area of active investigation. For example, 2-Amino-5-methylthiazole (Meloxicam Impurity B) is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[5][6]
Quantitative Analysis of Meloxicam Impurities
Regulatory authorities and pharmacopeias provide strict limits for the presence of impurities in pharmaceutical substances. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) outline detailed monographs for Meloxicam, specifying the acceptance criteria for known and unknown impurities.[3][7]
Table 1: Acceptance Criteria for Organic Impurities in Meloxicam (USP) [3][8][9]
| Impurity Name | Relative Retention Time (RRT) | Acceptance Criteria (%) |
| Meloxicam Related Compound A | ~0.7 | NMT 0.15 |
| Meloxicam Related Compound B (2-Amino-5-methylthiazole) | ~0.5 | NMT 0.15 |
| Meloxicam Related Compound C | ~1.7 | NMT 0.10 |
| Any individual unknown impurity | - | NMT 0.10 |
| Total impurities | - | NMT 0.3 |
NMT: Not More Than
Experimental Protocols for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, detection, and quantification of impurities in Meloxicam.[10][11]
Detailed HPLC Method for Organic Impurities (Based on USP Monograph)[3][11]
-
Chromatographic System:
-
Column: C18, 4.6-mm × 15-cm; 5-µm packing (L1)
-
Mobile Phase: A gradient mixture of Solution A (0.1% w/v solution of monobasic potassium phosphate, pH adjusted to 6.0 with 1 N sodium hydroxide) and Solution B (Methanol).
-
Gradient Program:
Time (minutes) Solution A (%) Solution B (%) 0 60 40 2 60 40 10 30 70 15 30 70 15.1 60 40 | 18 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detector: UV, 360 nm
-
Injection Volume: 10 µL
-
-
Solutions:
-
Diluent: Methanol and 1 N sodium hydroxide (250:1)
-
System Suitability Solution: 0.08 mg/mL each of USP Meloxicam RS, USP Meloxicam Related Compound A RS, and USP Meloxicam Related Compound B RS in a mixture of Diluent and water.
-
Standard Solution: 0.2 mg/mL of USP Meloxicam RS in a mixture of Diluent and water.
-
Sample Solution: 0.2 mg/mL of Meloxicam in a mixture of Diluent and water.
-
-
System Suitability Requirements:
-
Resolution: NLT 3.0 between meloxicam related compound A and meloxicam.
-
Tailing factor: NMT 2.0 for the meloxicam peak.
-
Relative standard deviation: NMT 2.0% for replicate injections.
-
Experimental Workflow for Impurity Analysis
Caption: Workflow for HPLC-based impurity analysis of Meloxicam.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways affected by Meloxicam and its impurities is crucial for comprehending their pharmacological and toxicological effects.
Meloxicam's Primary Mechanism of Action: COX-2 Inhibition
Meloxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
Caption: Meloxicam's inhibition of the COX-2 signaling pathway.
Potential Off-Target Effects and Impurity Interactions
While Meloxicam is a preferential COX-2 inhibitor, it and its impurities may interact with other signaling pathways, contributing to both therapeutic and adverse effects. Research suggests potential modulation of pathways such as NF-κB and Wnt/β-catenin, which are involved in inflammation and cell proliferation. The extent to which specific impurities contribute to these off-target effects is an area of ongoing research.
Conclusion
The meticulous control of impurities in Meloxicam is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy. A thorough understanding of the types of impurities, their potential impact, and the analytical methods for their detection and quantification is essential for researchers, scientists, and drug development professionals. This guide provides a foundational framework for navigating the complexities of Meloxicam impurities, emphasizing the critical role of robust analytical science in the delivery of high-quality and safe medicines. Continued research into the toxicological profiles of individual impurities and their potential interactions with biological pathways will further enhance our ability to mitigate risks and optimize the therapeutic benefits of Meloxicam.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. uspnf.com [uspnf.com]
- 4. Meloxicam | USP-NF [uspnf.com]
- 5. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylthiazole - Safety Data Sheet [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. drugfuture.com [drugfuture.com]
- 9. drugfuture.com [drugfuture.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. shimadzu.com [shimadzu.com]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Meloxicam Impurity C
Introduction
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2][3] Like any pharmaceutical compound, the presence of impurities in the drug substance or product can affect its quality, safety, and efficacy.[1] Therefore, it is crucial to develop and validate robust analytical methods for the detection and quantification of these impurities. Meloxicam Impurity C, chemically known as N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known related substance of Meloxicam.[4][5][6] This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound.
The developed method is sensitive, specific, precise, and accurate, making it suitable for routine quality control analysis of Meloxicam drug substances and formulations. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Materials and Reagents
-
Meloxicam and this compound reference standards were procured from a certified supplier.
-
HPLC grade acetonitrile and methanol were purchased from a reputable chemical supplier.[1]
-
Potassium dihydrogen orthophosphate (analytical grade) was used for buffer preparation.[1]
-
High purity water (HPLC grade) was used throughout the analysis.[1]
-
Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) of analytical grade were used for forced degradation studies.
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method was employed for the determination of Meloxicam and its impurities.[1] The analysis was performed on an HPLC system equipped with a UV detector.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.65% Potassium dihydrogen orthophosphate (pH 6.0) and Methanol (45:55 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 361 nm[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 20 µL[1] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Buffer Preparation (0.65% Potassium Dihydrogen Orthophosphate, pH 6.0): Dissolve 6.5 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with a suitable pH modifier.
-
Mobile Phase Preparation: Mix the prepared buffer and methanol in the ratio of 45:55 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[1]
-
Standard Stock Solution of Meloxicam: Accurately weigh and dissolve 25 mg of Meloxicam reference standard in 25 mL of methanol to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of methanol to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Meloxicam and this compound at the desired concentration levels in the mobile phase.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Meloxicam to generate potential degradation products, including Impurity C.
-
Acid Degradation: Meloxicam solution was treated with 0.1 N HCl and heated.[7][8]
-
Base Degradation: Meloxicam solution was treated with 0.1 N NaOH at room temperature.[7][8]
-
Oxidative Degradation: Meloxicam solution was treated with 3% H₂O₂.
-
Thermal Degradation: Meloxicam solution was subjected to heat stress.[7][8]
-
Photolytic Degradation: Meloxicam solution was exposed to UV light.[7][8]
The stressed samples were then diluted appropriately and injected into the HPLC system to check for the separation of the degradation products from the main peak.
Method Validation
The developed analytical method was validated as per ICH guidelines for the following parameters:
System Suitability
System suitability was evaluated by injecting six replicate injections of the standard solution. The acceptance criteria are summarized in Table 2.
Specificity
The specificity of the method was established through forced degradation studies. The chromatograms of the stressed samples were examined to ensure that the peak corresponding to this compound was well-resolved from the Meloxicam peak and other degradation products.[1]
Linearity
The linearity of the method for this compound was determined by analyzing a series of solutions at different concentrations. A calibration curve was plotted, and the correlation coefficient (r²) was calculated.
Accuracy
The accuracy of the method was assessed by recovery studies. A known amount of this compound was spiked into a sample solution at three different concentration levels, and the percentage recovery was calculated.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) of the results was calculated.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ for this compound were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables for easy comparison.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 3: Method Validation Summary for this compound
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.5 - 10 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.5 |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Chemical Relationship between Meloxicam and Impurity C.
Caption: Forced Degradation Pathways of Meloxicam.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eujournal.org [eujournal.org]
- 4. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. alentris.org [alentris.org]
- 7. primescholars.com [primescholars.com]
- 8. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
An Optimized HPLC Method for the Separation of Meloxicam and Its Impurities
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Meloxicam and its known impurities. The protocol is designed to be a valuable resource for quality control, stability studies, and formulation development.
Introduction
Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The manufacturing process and degradation of Meloxicam can lead to the formation of various impurities that need to be monitored and controlled to ensure the safety and efficacy of the final drug product. The British Pharmacopoeia and the United States Pharmacopeia (USP) list several potential impurities, including impurities A, B, C, D, and E.[1][2] A reliable and validated analytical method is therefore crucial for the pharmaceutical industry. This document provides a detailed, stability-indicating HPLC method for the separation of Meloxicam from its key impurities.
Experimental Protocols
This section outlines the detailed methodology for the HPLC analysis of Meloxicam and its impurities.
Materials and Reagents
-
Meloxicam reference standard and impurity standards (A, B, C, D)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Equipment
-
HPLC system with a UV or PDA detector
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions
A sensitive and specific isocratic reverse-phase HPLC method has been developed for the determination of Meloxicam in the presence of its impurities.[1]
-
Column: Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6 with potassium hydroxide) and methanol in a 45:55 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: 40°C[1]
-
Detection Wavelength: 361 nm[1]
Preparation of Solutions
Standard Stock Solution: Accurately weigh and transfer about 25 mg of Meloxicam reference standard into a 25 mL volumetric flask. Dissolve in a small amount of methanol and make up to the volume with the mobile phase to obtain a concentration of 1000 µg/mL.
Impurity Stock Solution: Accurately weigh and transfer about 5 mg each of impurities A, C, and D into separate 50 mL volumetric flasks. Dissolve in methanol and make up to the volume to obtain a concentration of 100 µg/mL for each impurity.
Working Standard Solution: From the standard stock solution and impurity stock solutions, prepare a mixed working standard solution containing Meloxicam and each impurity at the desired concentration levels in the mobile phase. A typical concentration for method validation is in the range of 5-25 µg/mL for Meloxicam.[1]
Sample Preparation: For the assay of Meloxicam in tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Transfer an amount of the powder equivalent to 25 mg of Meloxicam into a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 15 minutes to ensure complete dissolution of the drug, and then make up to the volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.[3]
Data Presentation
The following table summarizes the retention times for Meloxicam and its impurities obtained using the described HPLC method.
| Compound | Retention Time (min)[1] |
| Impurity A | 5.32 |
| Impurity D | 7.21 |
| Impurity C | 9.13 |
| Meloxicam | 4.18 |
Note: The elution order and retention times are indicative and may vary slightly depending on the specific column batch and system conditions.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating good linearity, precision, accuracy, and specificity.[1]
| Validation Parameter | Result |
| Linearity Range (Meloxicam) | 5-25 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2%[4] |
| Accuracy (% Recovery) | 98-102%[5] |
| Specificity | No interference from excipients or other impurities was observed at the retention time of Meloxicam. The method is stability-indicating as it can resolve degradation products from the main peak.[1][4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Meloxicam and its impurities.
Caption: HPLC Analysis Workflow for Meloxicam.
Relationship between Meloxicam and Its Impurities
This diagram shows the relationship between Meloxicam and some of its known process-related impurities and degradation products.
Caption: Relationship of Meloxicam and Key Impurities.
References
Application Note: UPLC-MS/MS Analysis of Meloxicam Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating various inflammatory conditions. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Meloxicam Impurity C, chemically known as N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a potential process-related impurity or degradation product of Meloxicam.[1] Its monitoring and quantification are essential for quality control in pharmaceutical manufacturing.
This application note presents a detailed protocol for the rapid and sensitive analysis of this compound using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method described herein is suitable for the identification and quantification of this impurity in bulk drug substances and pharmaceutical formulations.
This compound Profile: [2]
-
Chemical Name: N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
-
CAS Number: 1262333-25-4
-
Molecular Formula: C₁₅H₁₅N₃O₄S₂
-
Molecular Weight: 365.43 g/mol
Experimental Protocols
Sample Preparation
A robust and straightforward sample preparation procedure is crucial for accurate and reproducible results.
Protocol for Drug Substance (Bulk Powder):
-
Accurately weigh approximately 25 mg of the Meloxicam drug substance into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (see section 2.2 for composition) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
Protocol for Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Meloxicam into a 50 mL volumetric flask.
-
Follow steps 2-5 from the drug substance protocol.
UPLC-MS/MS Method
The following UPLC-MS/MS parameters are recommended for the analysis of this compound.
Chromatographic Conditions:
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Run Time | 5 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The MRM transitions should be optimized by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]⁺.
-
This compound Precursor Ion (Q1): m/z 366.4
-
This compound Product Ions (Q3): To be determined by product ion scan. Likely fragments would result from the cleavage of the amide bond or fragmentation of the thiazole ring. Two prominent and reproducible product ions should be selected for quantification and qualification.
Data Presentation
Quantitative data for the analysis of this compound should be summarized in a clear and structured format. The following tables provide templates for presenting validation and sample analysis data.
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | e.g., 0.05 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | e.g., 0.15 ng/mL | Reportable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80 - 120% |
| Precision (% RSD) | < 5.0% | ≤ 15% |
| Specificity | No interference at the retention time of the analyte | No co-eluting peaks |
Table 3: Sample Analysis Results
| Sample ID | Batch Number | Concentration of this compound (ppm) | Specification Limit (ppm) |
| Sample 1 | B-123 | 45 | ≤ 150 |
| Sample 2 | B-124 | 38 | ≤ 150 |
| Sample 3 | B-125 | 52 | ≤ 150 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Quantitative Determination of Meloxicam Impurity C in Bulk Drug
Introduction
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation. As with any active pharmaceutical ingredient (API), the purity of the bulk drug is a critical quality attribute. Regulatory bodies require the control and monitoring of impurities to ensure the safety and efficacy of the final drug product. Meloxicam Impurity C, chemically known as N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known related substance of Meloxicam.[1] This document provides a detailed application note and protocol for the quantitative determination of this compound in bulk drug substances using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Principle
The method described herein utilizes RP-HPLC with UV detection for the separation and quantification of this compound from the bulk Meloxicam API. The chromatographic separation is achieved on a C18 stationary phase with a suitable mobile phase, allowing for the resolution of Impurity C from Meloxicam and other related impurities.[2][3] The concentration of Impurity C is determined by comparing its peak area to that of a qualified reference standard.
Experimental Protocols
1. Materials and Reagents
-
Meloxicam bulk drug sample
-
This compound reference standard
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation and Chromatographic Conditions
A validated RP-HPLC method is employed for the analysis.[2][3] The following conditions have been found to be suitable for the separation and quantification of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.65% Potassium dihydrogen orthophosphate (pH adjusted to 6 with orthophosphoric acid) and Methanol in a ratio of 45:55 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 361 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 6.5 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with diluted orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 45:55 (v/v) ratio and degas.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 1 µg/mL) by diluting with the mobile phase.
-
Sample Solution: Accurately weigh about 25 mg of the Meloxicam bulk drug sample and dissolve it in 25 mL of the mobile phase to get a concentration of 1000 µg/mL. Sonicate if necessary to ensure complete dissolution.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure that there are no interfering peaks at the retention time of this compound.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The retention time for Meloxicam is approximately 9.13 minutes, and for Impurity C, it is around 7.21 minutes under these conditions.[2]
5. Calculation
The amount of this compound in the bulk drug sample can be calculated using the following formula:
Where:
-
Area_Impurity_C_Sample is the peak area of Impurity C in the sample chromatogram.
-
Area_Impurity_C_Standard is the peak area of Impurity C in the standard chromatogram.
-
Conc_Standard is the concentration of the Impurity C working standard solution (µg/mL).
-
Conc_Sample is the concentration of the Meloxicam sample solution (µg/mL).
Data Presentation
Table 1: System Suitability Parameters
The following system suitability parameters should be met to ensure the validity of the analytical method.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Impurity C peak) | ≤ 2.0 |
| Theoretical Plates (for Impurity C peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections of standard | ≤ 2.0% |
Table 2: Method Validation Summary
The analytical method should be validated in accordance with ICH guidelines. A summary of typical validation parameters is provided below.
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD (Limit of Detection) | Approx. 0.03 µg/mL |
| LOQ (Limit of Quantification) | Approx. 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
Visualization
Diagram 1: Experimental Workflow for Quantitative Determination of this compound
Caption: Workflow for this compound analysis.
Diagram 2: Logical Relationship for Method Validation
Caption: ICH guidelines for method validation.
References
Application Note: Identification of Meloxicam Impurity C in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and separation of Meloxicam Impurity C in pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), can contain various impurities that need to be monitored to ensure the safety and efficacy of the final drug product.[1] this compound, chemically known as N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known impurity listed in the European Pharmacopoeia.[2][3] This document outlines the necessary reagents, equipment, and a step-by-step procedure for the successful identification of this impurity.
Introduction
Meloxicam is a potent NSAID used for the treatment of various inflammatory conditions.[4] The manufacturing process and storage of Meloxicam can lead to the formation of several degradation products and impurities.[3] Regulatory bodies require stringent control and monitoring of these impurities in pharmaceutical formulations. This compound is a significant process-related impurity.[3] Its chemical structure is distinct from the parent Meloxicam molecule, with the molecular formula C₁₅H₁₅N₃O₄S₂ and a molecular weight of 365.43 g/mol .[4][5] This application note details a reliable RP-HPLC method for the effective separation and identification of this compound from Meloxicam and other related impurities.
Experimental Protocol
This protocol is based on established methods for the analysis of Meloxicam and its impurities.[1][6]
1. Materials and Reagents
-
Meloxicam Reference Standard (USP or equivalent)
-
This compound Certified Reference Material (CRM)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
Pharmaceutical formulation of Meloxicam for testing
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Hypersil Gold C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.65% potassium dihydrogen orthophosphate in water and adjust the pH to 6.0 with orthophosphoric acid. The mobile phase consists of this buffer and methanol in a ratio of 45:55 (v/v).[1] Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.
-
Diluent: A mixture of methanol and water (50:50 v/v) can be used as a diluent.
-
Standard Stock Solution of Meloxicam: Accurately weigh and dissolve an appropriate amount of Meloxicam reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound CRM in the diluent to obtain a concentration of 25 µg/mL.
-
System Suitability Solution: Prepare a solution containing both Meloxicam (e.g., 20 µg/mL) and this compound (e.g., 5 µg/mL) in the diluent.
-
Sample Preparation:
-
Take a representative sample of the pharmaceutical formulation (e.g., finely powdered tablets).
-
Accurately weigh a portion of the sample equivalent to 10 mg of Meloxicam and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. Chromatographic Conditions
| Parameter | Value |
| Column | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.65% Potassium Dihydrogen Orthophosphate (pH 6.0) : Methanol (45:55 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 361 nm[1] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Data Presentation
The following table summarizes the expected retention times for Meloxicam and its impurities based on the described method. Actual retention times may vary slightly depending on the specific HPLC system and column used.
| Compound | Retention Time (min) |
| Meloxicam | ~7.21[1] |
| Impurity A | ~4.18[1] |
| Impurity C | ~9.13[1] |
| Impurity D | ~5.32[1] |
System Suitability
To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the system suitability solution and verify the following parameters:
-
Resolution: The resolution between the Meloxicam peak and the this compound peak should be greater than 2.0.
-
Tailing Factor: The tailing factor for the Meloxicam peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.
Visualization of the Experimental Workflow
Caption: Workflow for the identification of this compound.
Conclusion
The described RP-HPLC method is sensitive, specific, and robust for the identification of this compound in pharmaceutical formulations. This protocol provides a clear and detailed procedure for researchers and quality control analysts to effectively monitor and control the impurity levels in Meloxicam drug products, ensuring compliance with regulatory standards.
References
Application Notes and Protocols: Meloxicam Impurity C Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of Meloxicam Impurity C as a certified reference material (CRM) for analytical method development, validation, and routine quality control testing of Meloxicam drug substances and products.
Introduction
Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions as a selective COX-2 inhibitor to manage pain and inflammation associated with arthritis.[1][2] The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This compound, chemically known as N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known related substance of Meloxicam.[3][4][5] The use of a certified reference material (CRM) for this compound is essential for accurate identification, quantification, and control of this impurity in compliance with regulatory requirements.
This document outlines the properties of this compound CRM and provides detailed protocols for its use in analytical procedures, primarily focusing on reverse-phase high-performance liquid chromatography (RP-HPLC).
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |
| Synonyms | N-Methyl Meloxicam[4] |
| CAS Number | 1262333-25-4[4] |
| Molecular Formula | C15H15N3O4S2[4] |
| Molecular Weight | 365.4 g/mol [4] |
| Appearance | Powder[3] |
| Storage | 2-8°C[3] |
Certified Reference Material Usage
This compound CRM is a pharmaceutical secondary standard, produced and certified under ISO 17034 and ISO/IEC 17025 guidelines.[3] It is suitable for various analytical applications, including:
-
Method Development and Validation: To develop and validate analytical methods for the separation and quantification of Meloxicam and its related compounds.[4][6]
-
Quality Control (QC) Testing: For routine analysis of bulk drug substances and finished pharmaceutical products to ensure they meet specified impurity limits.[4]
-
System Suitability Testing: To verify the performance of the analytical system before conducting sample analysis.
-
Identification and Peak Assignment: To confirm the identity of Impurity C in chromatograms of Meloxicam samples.
Experimental Protocols
The following section details a validated RP-HPLC method for the determination of Meloxicam and its impurities, including Impurity C. This protocol is based on established methods found in the scientific literature.[7][8]
Materials and Reagents
-
This compound Certified Reference Material
-
Meloxicam Reference Standard
-
Potassium dihydrogen orthophosphate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions
A validated isocratic RP-HPLC method is presented below.[7]
| Parameter | Condition |
| Column | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | 0.65% Potassium dihydrogen orthophosphate (pH 6.0) : Methanol (45:55 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 361 nm[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
4.3.1. Buffer Preparation (0.65% Potassium Dihydrogen Orthophosphate, pH 6.0)
-
Weigh 6.5 g of potassium dihydrogen orthophosphate and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 6.0 with a suitable base (e.g., dilute potassium hydroxide solution).
-
Filter the buffer through a 0.45 µm membrane filter.
4.3.2. Mobile Phase Preparation
-
Mix the prepared buffer and methanol in a ratio of 45:55 (v/v).
-
Degas the mobile phase using an ultrasonic bath for 15 minutes before use.
4.3.3. Standard Solution Preparation
-
This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound CRM and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-10 µg/mL.
4.3.4. Sample Preparation (for a tablet dosage form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Meloxicam and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis and System Suitability
The concentration of this compound in the sample can be calculated using the peak area response from the chromatogram and comparing it to the calibration curve generated from the working standard solutions.
System suitability parameters should be evaluated to ensure the performance of the chromatographic system.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (for Meloxicam peak) | ≤ 2.0 |
| Theoretical Plates (for Meloxicam peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Visualizations
The following diagrams illustrate the logical relationship between Meloxicam and its impurity, and the experimental workflow for its analysis.
Caption: Relationship between Meloxicam and Impurity C.
Caption: Experimental workflow for HPLC analysis.
References
- 1. ace.as-pub.com [ace.as-pub.com]
- 2. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Techniques for the Isolation of Meloxicam Impurity C: Application Notes and Protocols
This document provides detailed application notes and protocols for the isolation of Meloxicam Impurity C using reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). These methods are suitable for researchers, scientists, and drug development professionals involved in the quality control and purification of Meloxicam.
Introduction
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and other inflammatory conditions. During its synthesis and storage, impurities can form, which may affect the drug's efficacy and safety. This compound, chemically known as N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide, is one of the potential impurities that needs to be monitored and controlled.[1][2] This document outlines chromatographic methods for the effective separation and isolation of this impurity.
Chromatographic Methods and Protocols
Two primary chromatographic techniques are presented for the isolation of this compound: a robust RP-HPLC method and a rapid UPLC method.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This isocratic RP-HPLC method provides a good resolution between Meloxicam and its impurities, including Impurity C.[3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of the Meloxicam sample containing Impurity C in methanol.
-
Dilute the stock solution with the mobile phase to achieve a suitable concentration for injection (e.g., 20 µg/mL).[3]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]
-
Mobile Phase: A mixture of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6.0) and methanol in a 45:55 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 361 nm.[3]
-
Data Presentation:
| Compound | Retention Time (min) |
| Meloxicam | 7.21 |
| This compound | 9.13 |
| Impurity A | 4.18 |
| Impurity D | 5.32 |
Table 1: Typical retention times for Meloxicam and its impurities using the described RP-HPLC method.[3]
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
This UPLC method offers a significant reduction in analysis time and solvent consumption while maintaining excellent separation of Meloxicam and its impurities.[4][5]
Experimental Protocol:
-
Instrumentation: A UPLC system with a photodiode array (PDA) or tunable UV detector.
-
Sample Preparation:
-
Prepare a stock solution of the Meloxicam sample in a suitable solvent (e.g., methanol or a mixture of methanol and 1 N sodium hydroxide (250:1)).[6]
-
Dilute with the mobile phase to the desired concentration.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS-T3 (100 mm x 2.1 mm, 1.8 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% ammonium acetate pH 9.1) and an organic solvent (e.g., methanol). Note: The specific gradient profile may need to be optimized based on the UPLC system and the full impurity profile.
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 45°C.[4]
-
Injection Volume: 0.8 µL.[4]
-
Detection Wavelengths: 260 nm and 350 nm.[4]
-
Data Presentation:
| Parameter | Value |
| Analysis Time | < 5 minutes |
| Resolution | > 2 for all impurities |
| Solvent Consumption | Approximately 1.8 mL per injection |
Table 2: Performance characteristics of the UPLC method for the separation of Meloxicam and its impurities.[4]
Experimental Workflow
The general workflow for the chromatographic isolation of this compound is depicted below.
Caption: Workflow for the isolation of this compound.
Preparative Chromatography Considerations
For the isolation of larger quantities of this compound for reference standard generation or further characterization, the analytical methods described above can be scaled up to preparative chromatography. Key considerations for this scale-up include:
-
Column Dimensions: A larger diameter and longer column will be required to handle higher sample loads.
-
Flow Rate: The flow rate will need to be increased proportionally to the column dimensions.
-
Sample Concentration and Injection Volume: The concentration of the sample and the injection volume will be significantly larger.
-
Fraction Collection: An automated fraction collector is essential to collect the eluent corresponding to the peak of Impurity C.
The purity of the collected fractions should be confirmed by re-analyzing them using the analytical HPLC or UPLC method.
References
- 1. This compound | 1262333-25-4 | Benchchem [benchchem.com]
- 2. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
Application Note: Spectroscopic Characterization of Meloxicam Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID). During its synthesis and storage, impurities can arise, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Meloxicam Impurity C, chemically known as N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known impurity of Meloxicam.[1][2][3] Its rigorous characterization is crucial for quality control and regulatory compliance.
This application note provides a comprehensive overview of the spectroscopic methods for the characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to guide researchers in the structural elucidation and confirmation of this impurity.
Chemical Structure:
-
Systematic Name: N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[1][2][3]
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. This data is typically found on the Certificate of Analysis (CoA) provided by the supplier of the reference standard.[1][4]
Table 1: ¹H NMR Data (Exemplary)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Value from CoA | e.g., s | e.g., 3H | e.g., -CH₃ |
| Value from CoA | e.g., d | e.g., 1H | e.g., Ar-H |
| Value from CoA | e.g., m | e.g., 2H | e.g., Ar-H |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Data (Exemplary)
| Chemical Shift (ppm) | Assignment |
| Value from CoA | e.g., -CH₃ |
| Value from CoA | e.g., Ar-C |
| Value from CoA | e.g., C=O |
| ... | ... |
Table 3: IR Absorption Data (Exemplary)
| Wavenumber (cm⁻¹) | Assignment |
| Value from CoA | e.g., O-H stretch |
| Value from CoA | e.g., C=O stretch |
| Value from CoA | e.g., S=O stretch |
| ... | ... |
Table 4: Mass Spectrometry Data (Exemplary)
| m/z | Interpretation |
| Value from CoA | e.g., [M+H]⁺ |
| Value from CoA | e.g., Fragment ion |
| ... | ... |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound reference standard
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound reference standard.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to obtain optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.
-
Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms in the structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound reference standard
Protocol:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound reference standard directly onto the ATR crystal.
-
Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Acquire the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, S=O, aromatic C=C).
-
Compare the obtained spectrum with the reference spectrum provided in the CoA or in relevant literature.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Materials:
-
This compound reference standard
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Volatile acid or base for enhancing ionization (e.g., formic acid, ammonium acetate)
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound reference standard (e.g., 1-10 µg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
A small amount of an additive like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) can be added to the solution to improve ionization efficiency.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to obtain a stable and strong signal for the analyte.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor ion and fragmenting it in the collision cell to obtain a fragmentation pattern.
-
-
Data Processing and Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass of this compound to confirm its elemental composition.
-
Analyze the fragmentation pattern to gain further structural information and to identify characteristic fragment ions.
-
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a pharmaceutical impurity like this compound.
Caption: Workflow for Spectroscopic Characterization of this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS are indispensable tools for the comprehensive characterization of this compound. The protocols outlined in this application note provide a robust framework for researchers and scientists in the pharmaceutical industry to accurately identify and confirm the structure of this impurity, thereby ensuring the quality and safety of Meloxicam drug products. It is essential to use a certified reference standard and refer to its Certificate of Analysis for the definitive spectroscopic data.
References
Application Notes and Protocols for Forced Degradation Studies of Meloxicam to Generate Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability profile is crucial for ensuring the safety and efficacy of the final drug product. Forced degradation studies are an integral part of the drug development process, providing insights into the potential degradation pathways and the formation of impurities under various stress conditions.
This document provides a detailed protocol for conducting forced degradation studies on Meloxicam with the specific objective of generating and identifying Impurity C. Meloxicam Impurity C, chemically known as N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide, is a known related substance of Meloxicam.[1] Understanding the conditions under which this impurity is formed is critical for the development of stable formulations and robust analytical methods.
These application notes outline the experimental procedures for subjecting Meloxicam to hydrolytic, oxidative, thermal, and photolytic stress conditions, followed by analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Impurity C and other potential degradants.
Materials and Methods
Materials
-
Meloxicam pure drug substance
-
This compound reference standard
-
Hydrochloric acid (HCl), AR grade
-
Sodium hydroxide (NaOH), AR grade
-
Hydrogen peroxide (H₂O₂), 30% solution, AR grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Potassium dihydrogen orthophosphate, AR grade
-
Orthophosphoric acid, AR grade
-
Deionized water, HPLC grade
Equipment
-
Analytical balance
-
pH meter
-
Hot plate with magnetic stirrer
-
Water bath
-
Photostability chamber with UV and visible light sources
-
HPLC system with a UV detector
-
Hypersil Gold C18 column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Protocols
Preparation of Stock Solutions
Meloxicam Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Meloxicam and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of methanol and make up the volume with the same solvent.
Impurity C Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of methanol and make up the volume with the same solvent.
Forced Degradation Procedures
For each condition, a sample of the Meloxicam stock solution will be subjected to stress. A control sample (unstressed) should be prepared by diluting the stock solution to the same concentration as the stressed samples with the same diluent and analyzed alongside.
3.2.1. Acid Hydrolysis:
-
To 1 mL of Meloxicam stock solution in a flask, add 1 mL of 1 M HCl.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
3.2.2. Base Hydrolysis:
-
To 1 mL of Meloxicam stock solution in a flask, add 1 mL of 0.1 M NaOH.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
3.2.3. Oxidative Degradation:
-
To 1 mL of Meloxicam stock solution in a flask, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
3.2.4. Thermal Degradation:
-
Accurately weigh 10 mg of Meloxicam powder and place it in a petri dish.
-
Expose the powder to a temperature of 105°C in a hot air oven for 24 hours.
-
After exposure, dissolve the powder in methanol to achieve a concentration of 100 µg/mL.
3.2.5. Photolytic Degradation:
-
Place a solution of Meloxicam (100 µg/mL in methanol) in a transparent container.
-
Expose the solution to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to observe degradation, or as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
Analysis of Degradation Samples
3.3.1. HPLC Method: A validated stability-indicating RP-HPLC method can be used for the analysis. Based on available literature, the following conditions have been shown to be effective for separating Meloxicam and its impurities, including Impurity C.[1]
-
Column: Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.65% Potassium dihydrogen orthophosphate (pH adjusted to 6 with orthophosphoric acid) and Methanol in a ratio of 45:55 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 361 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
3.3.2. Procedure:
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the control, stressed samples, and a spiked solution (containing both Meloxicam and Impurity C) into the HPLC system.
-
Record the chromatograms and identify the peaks based on the retention times of the reference standards. The reported retention times for Meloxicam and Impurity C under similar conditions are approximately 7.21 min and 9.13 min, respectively.[1]
-
Calculate the percentage of degradation and the amount of Impurity C formed in each stress condition.
Data Presentation
Summarize all quantitative data into the following table for easy comparison:
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Meloxicam | % Formation of Impurity C | Observations (Other Major Degradants) |
| Control | None | - | Room Temp. | 0 | 0 | No significant degradation |
| Acid Hydrolysis | 1 M HCl | 2 hours | 80°C | |||
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | |||
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp. | |||
| Thermal | Dry Heat | 24 hours | 105°C | |||
| Photolytic | UV/Vis Light | As per ICH Q1B | Room Temp. |
Note: The percentage values are to be determined experimentally.
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study of Meloxicam.
Caption: Workflow for Forced Degradation of Meloxicam.
Potential Degradation Relationship
The following diagram illustrates the potential relationship between Meloxicam and Impurity C under stress conditions.
Caption: Meloxicam to Impurity C Degradation.
Conclusion
The provided protocols offer a comprehensive framework for conducting forced degradation studies on Meloxicam to investigate the formation of Impurity C. Adherence to these guidelines will enable researchers to generate reliable data on the stability of Meloxicam, which is essential for formulation development, analytical method validation, and regulatory submissions. The results from these studies will contribute to a better understanding of the degradation pathways of Meloxicam and help in establishing appropriate control strategies to ensure the quality and safety of the drug product.
References
Application Note: Capillary Electrophoresis for Meloxicam Impurity Profiling
AN-CE-024
Introduction
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties.[1] Like any active pharmaceutical ingredient (API), it is crucial to monitor and control the level of impurities, which can originate from the manufacturing process or degradation of the drug substance over time.[2] Regulatory bodies require robust analytical methods for impurity profiling to ensure the safety and efficacy of pharmaceutical products.[2]
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the determination of drug-related impurities.[3][4] It offers several advantages over traditional high-performance liquid chromatography (HPLC), including higher separation efficiency, shorter analysis times, and reduced solvent consumption.[3][5] This application note presents a detailed protocol for the impurity profiling of meloxicam using capillary electrophoresis, including method validation parameters and protocols for stress testing.
Principle of Separation
Capillary electrophoresis separates ionic species based on their differential migration in an electric field. The separation is influenced by factors such as the charge-to-mass ratio of the analyte, the pH and composition of the background electrolyte (BGE), and the electroosmotic flow (EOF). For the analysis of meloxicam and its impurities, a capillary zone electrophoresis (CZE) method is employed, which allows for the separation of acidic, basic, and neutral compounds. The use of surfactants or cyclodextrins in the BGE can further enhance selectivity and resolution.[5][6]
Experimental Protocols
Instrumentation and Materials
-
Capillary Electrophoresis System: An Agilent 3DCE system or equivalent, equipped with a diode array detector (DAD).
-
Capillary: Fused silica capillary, 50 µm internal diameter, 56 cm total length (47 cm effective length).[7][8]
-
Reagents: Meloxicam reference standard, sodium tetraborate, acetonitrile (ACN), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), and purified water. All reagents should be of analytical grade.
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 50 mM borate buffer by dissolving the appropriate amount of sodium tetraborate in purified water and adjusting the pH to 9.3 with 1 M NaOH or 1 M HCl. Add acetonitrile to a final concentration of 50% (v/v).[7] Filter the BGE through a 0.45 µm filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of meloxicam reference standard in 10 mL of a diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).[9]
-
Working Standard Solution (100 µg/mL): Dilute the stock solution 1:10 with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution (1 mg/mL): For bulk drug analysis, prepare a 1 mg/mL solution in the diluent. For tablet analysis, weigh and crush 20 tablets. Transfer an amount of powder equivalent to 10 mg of meloxicam into a 10 mL volumetric flask, add diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.[9] Filter the solution through a 0.45 µm filter.
Capillary Electrophoresis Method
-
Capillary Conditioning: At the beginning of each day, rinse the capillary with 1 M NaOH for 10 min, followed by purified water for 10 min, and finally with the BGE for 15 min.
-
Pre-run Conditioning: Before each injection, rinse the capillary with the BGE for 2 min.
-
Injection: Hydrodynamic injection at 50 mbar for 8 seconds.[7]
-
Separation Voltage: 30 kV.[7]
-
Capillary Temperature: 25 °C.[7]
-
Detection: Diode array detector set at 250 nm.[7]
The experimental workflow for the capillary electrophoresis analysis is depicted in the following diagram:
Stress Degradation Studies
To demonstrate the stability-indicating nature of the method, stress degradation studies should be performed on the meloxicam sample.[10][11]
-
Acid Hydrolysis: Dissolve 10 mg of meloxicam in 10 mL of 0.1 M HCl and reflux for 4 hours.[12][13] Neutralize the solution with 0.1 M NaOH and dilute with the diluent to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dissolve 10 mg of meloxicam in 10 mL of 0.1 M NaOH and reflux for 4 hours.[12][13] Neutralize the solution with 0.1 M HCl and dilute with the diluent to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Treat a 1 mg/mL solution of meloxicam with 30% H₂O₂ at room temperature for 24 hours.[13] Dilute with the diluent to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid drug substance in an oven at 60°C for 48 hours.[13] Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose a 1 mg/mL solution of meloxicam to UV light (320 nm) for 30 minutes.[12] Dilute with the diluent to a final concentration of 100 µg/mL.
The logical relationship for impurity profiling, including degradation studies, is shown below:
Data Presentation
The developed capillary electrophoresis method should be validated according to ICH guidelines.[14] Key validation parameters are summarized below.
Method Validation Parameters
| Parameter | Specification |
| Specificity | The method should be able to resolve meloxicam from its potential impurities and degradation products. |
| Linearity | R² ≥ 0.99 for each impurity over a specified concentration range. |
| Accuracy | Recovery should be within 98.0% to 102.0% for each impurity. |
| Precision | Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, voltage ±2 kV). |
Quantitative Data Summary
The following tables present example data for the validation of the CE method for two known meloxicam impurities, Impurity B and Impurity C.[15]
Table 1: Linearity Data
| Impurity | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| Impurity B | 0.5 - 10 | 0.9992 |
| Impurity C | 0.5 - 10 | 0.9995 |
Table 2: Accuracy (Recovery) Data
| Impurity | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Impurity B | 5.0 | 4.95 | 99.0 |
| Impurity C | 5.0 | 5.05 | 101.0 |
Table 3: Precision Data
| Impurity | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| Impurity B | 1.2 | 1.8 |
| Impurity C | 1.1 | 1.9 |
Table 4: LOD and LOQ Data
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity B | 0.15 | 0.5 |
| Impurity C | 0.15 | 0.5 |
Conclusion
This application note provides a comprehensive and detailed protocol for the impurity profiling of meloxicam using capillary electrophoresis. The described method is simple, rapid, and capable of separating meloxicam from its process-related impurities and degradation products. The validation data demonstrates that the method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of meloxicam in the pharmaceutical industry. The use of CE as an orthogonal technique to HPLC can provide a more complete understanding of the impurity profile of the drug substance.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Determination of drug-related impurities by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of pharmaceuticals and related impurities by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of celecoxib, meloxicam, and rofecoxib using capillary electrophoresis with surfactant and application in drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of NiII(3-OMe-Salophene) [mdpi.com]
- 8. Development and validation of a capillary electrophoresis method for the simultaneous determination of impurities of escitalopram including the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. primescholars.com [primescholars.com]
- 13. Stability Indicating HPTLC Determination of Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dlsu.edu.ph [dlsu.edu.ph]
- 15. Meloxicam Impurity C | 1262333-25-4 | Benchchem [benchchem.com]
- 16. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Meloxicam and Impurity C in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Meloxicam and its specified Impurity C during HPLC analysis.
Troubleshooting Guide: Resolving Co-elution
This guide is designed to help you systematically troubleshoot and resolve the co-elution of Meloxicam and Impurity C in your reversed-phase HPLC method.
Question: My chromatogram shows a single, broad, or shouldered peak where I expect to see Meloxicam and Impurity C. How do I confirm co-elution?
Answer:
Co-elution of two compounds can manifest as poor peak shape. To confirm if you have co-eluting peaks, you can:
-
Review Peak Symmetry: A tailing or fronting peak can be an indication of more than one compound.
-
Use a Diode Array Detector (DAD): A DAD can perform peak purity analysis. If the UV spectra across the peak are not consistent, it is likely that multiple components are co-eluting.[1]
-
Mass Spectrometry (MS) Detector: If you have an LC-MS system, you can examine the mass spectra across the peak. The presence of different mass-to-charge ratios (m/z) for Meloxicam (C₁₄H₁₃N₃O₄S₂) and Impurity C (N-Methyl Meloxicam, C₁₅H₁₅N₃O₄S₂) would confirm co-elution.[2][3]
Question: I have confirmed co-elution of Meloxicam and Impurity C. What is the first step to improve separation?
Answer:
The first and often most effective step is to adjust the mobile phase composition. The goal is to alter the selectivity of your separation.
-
Change the Organic Modifier Ratio: If you are using a mixture of buffer and an organic solvent (like acetonitrile or methanol), systematically vary the ratio. A small change of 2% in the mobile phase composition can significantly alter retention times.[4] For example, if your mobile phase is 55:45 Methanol:Buffer, try ratios of 53:47 and 57:43.
-
Switch the Organic Modifier: If you are using methanol, try substituting it with acetonitrile, or vice versa. These solvents have different selectivities and can often resolve co-eluting peaks.[1]
Question: Adjusting the organic modifier ratio didn't fully resolve the peaks. What should I try next?
Answer:
The next critical parameter to investigate is the pH of the aqueous portion of your mobile phase. The ionization state of both Meloxicam and Impurity C can be manipulated by pH, which in turn affects their retention and selectivity.
-
Adjusting Mobile Phase pH: Even small changes in pH can have a significant impact on the retention times of ionizable compounds. For instance, decreasing the pH of the mobile phase from 6.0 to 5.5 has been shown to increase the retention times of both Meloxicam and Impurity C, potentially improving resolution.[4] It is crucial to operate within the pH stability range of your column.
Question: I've optimized the mobile phase composition and pH, but the resolution is still not satisfactory. What other parameters can I adjust?
Answer:
Several other chromatographic parameters can be fine-tuned to improve resolution:
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. However, in some cases, decreasing the temperature can enhance selectivity. Experiment with temperatures ranging from 30°C to 45°C.[5][6]
-
Flow Rate: Decreasing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. However, this will also increase the run time.
-
Column Chemistry: If the above adjustments do not provide the desired resolution, consider trying a different stationary phase. While C18 columns are common, a C8, Phenyl-Hexyl, or a column with a different bonding chemistry might offer the necessary selectivity to separate Meloxicam and Impurity C.[5]
Question: My peak for Impurity C is very small and is lost in the tail of the main Meloxicam peak. What can I do?
Answer:
This is a common challenge when dealing with impurities at low concentrations. In addition to the steps mentioned above, consider the following:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to sharpen the peaks and improve the resolution of later-eluting components. A shallow gradient around the elution time of the two compounds can be particularly effective. The British Pharmacopoeia recommends a gradient RP-HPLC method for Meloxicam and its impurities.[5]
-
Sample Concentration: While being careful not to overload the column with the main component (Meloxicam), a slight increase in the sample concentration might make the impurity peak more detectable.
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted to resolve the co-elution of Meloxicam and Impurity C.
Protocol 1: Isocratic HPLC Method for Separation of Meloxicam and Impurities
This protocol is based on a validated method for the determination of Meloxicam in the presence of its impurities.[5]
| Parameter | Specification |
| Column | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.65% Potassium dihydrogen orthophosphate (pH 6.0) and Methanol in a ratio of 45:55 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 361 nm |
| Injection Volume | 20 µL |
Protocol 2: Alternative Isocratic HPLC Method with Different Column
This protocol demonstrates the effect of a different stationary phase on the separation.[4]
| Parameter | Specification |
| Column | C18 BDS (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.65% Potassium dihydrogen orthophosphate (pH 6.0) and Methanol in a ratio of 45:55 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 361 nm |
| Injection Volume | 20 µL |
Data Presentation
The following table summarizes the retention times of Meloxicam and its impurities using the methods described in the protocols above.
Table 1: Retention Times (in minutes) of Meloxicam and Impurities with Different C18 Columns
| Compound | Method 1 (Hypersil Gold C18)[5] | Method 2 (C18 BDS)[4] |
| Meloxicam | 4.18 | 4.42 |
| Impurity A | 5.32 | 5.89 |
| Impurity D | 7.21 | 7.74 |
| Impurity C | 9.13 | 10.49 |
Table 2: Effect of pH on Retention Times (in minutes) using Hypersil Gold C18 Column [4]
| Compound | pH 6.0 | pH 5.5 |
| Meloxicam | 4.18 | 5.41 |
| Impurity A | 5.32 | 7.16 |
| Impurity D | 7.21 | 9.92 |
| Impurity C | 9.13 | 13.49 |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution.
Caption: Relationship between HPLC parameters and separation.
Frequently Asked Questions (FAQs)
Q1: What is Meloxicam Impurity C?
A1: this compound is N-Methyl Meloxicam.[3] Its molecular formula is C₁₅H₁₅N₃O₄S₂ and it has a molecular weight of 365.4 g/mol .[2]
Q2: Why is it important to separate Meloxicam from Impurity C?
A2: The presence of impurities can affect the safety and efficacy of a drug product. Regulatory agencies require that impurities in drug substances and products are identified and quantified to ensure the quality of the pharmaceutical product.
Q3: What type of HPLC column is best suited for this separation?
A3: Reversed-phase C18 columns are the most commonly used and have been shown to be effective for the separation of Meloxicam and its impurities.[5][7] However, if co-elution persists, trying a C8 or a Phenyl-Hexyl column may provide the necessary difference in selectivity.
Q4: At what wavelength should I monitor the separation?
A4: Meloxicam and its impurities show good absorbance at 361 nm, which is a suitable wavelength for detection.[5][8]
Q5: Can forced degradation studies help in method development?
A5: Yes, forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, can help to generate degradation products.[9][10] This is useful to ensure that the analytical method is "stability-indicating," meaning it can separate the active ingredient from any potential degradation products, including Impurity C if it is also a degradant. Meloxicam is known to degrade under acidic, basic, and photolytic conditions.[11][12]
Q6: Where can I find official methods for Meloxicam analysis?
A6: Official methods can be found in pharmacopoeias such as the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP). The BP describes a gradient RP-HPLC method for the analysis of Meloxicam and its impurities.[5]
References
- 1. youtube.com [youtube.com]
- 2. This compound | 1262333-25-4 | Benchchem [benchchem.com]
- 3. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CN106896162B - A HPLC method for detecting impurities in meloxicam tablets - Google Patents [patents.google.com]
- 7. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. primescholars.com [primescholars.com]
- 12. scispace.com [scispace.com]
Meloxicam Impurity C Analysis: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common chromatographic challenges encountered when analyzing Meloxicam Impurity C. The focus is on resolving poor peak shape to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for this compound?
Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is often the interaction of basic functional groups, like amines, with acidic residual silanol groups on the silica surface of the column.[2][3] This leads to more than one retention mechanism, causing the peak to tail. Other potential causes include column overload, low buffer concentration, or column degradation.[1][4]
Q2: What is the optimal mobile phase pH to improve the peak shape of this compound?
The pH of the mobile phase is a critical factor. For basic compounds like Meloxicam and its impurities, adjusting the pH can significantly improve peak shape.
-
Low pH (around 2.6-4.0): Operating at a lower pH protonates the residual silanol groups on the silica surface, minimizing their ability to interact with the basic analyte.[2][5] This is a common strategy to reduce peak tailing.[2] Several methods for Meloxicam analysis successfully use a pH in the range of 3.4 to 4.0.[6][7][8]
-
Mid-range pH (around 6.0): Some validated methods also show good resolution and peak shape at a pH of 6.0, often using a potassium dihydrogen orthophosphate buffer.[9][10]
-
High pH (around 9.1): In some cases, a high pH can also be effective by ensuring the analyte is in a neutral form, though this is less common for this specific compound.[11]
The optimal pH will depend on the specific column chemistry and other method parameters. It is recommended to start with a lower pH and adjust as needed.
Q3: Can adjusting the column temperature or flow rate improve a broad or distorted peak?
Yes, both temperature and flow rate can influence peak shape.
-
Column Temperature: Increasing the column temperature (e.g., to 35-45 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[7][9][11] However, excessively high temperatures can degrade the column or the analyte.
-
Flow Rate: While the flow rate primarily affects retention time, an optimized flow rate (commonly 1.0 mL/min for standard HPLC columns) is crucial for achieving good efficiency and peak shape.[5][7][9] Deviating significantly from the column's optimal flow rate can lead to band broadening.
Q4: My peak for Impurity C is splitting. What are the likely causes?
Peak splitting can be caused by several factors:
-
Column Contamination or Void: A blocked inlet frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[1][2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting. Ensure the sample solvent is as close in composition to the mobile phase as possible.
-
Co-eluting Impurity: It is possible that another impurity or a degradation product is co-eluting with Impurity C.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Peak Tailing
This guide provides a step-by-step workflow for diagnosing and fixing peak tailing for this compound.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Understanding the Impact of Mobile Phase pH
The ionization state of this compound and the column's silica surface are highly dependent on the mobile phase pH. This diagram illustrates the relationship.
Caption: pH effect on analyte-silanol interactions.
Data & Protocols
Table 1: Summary of Recommended Chromatographic Conditions
This table summarizes quantitative data from various validated methods for the analysis of Meloxicam and its impurities.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard choice providing good resolution.[9][10] |
| Mobile Phase (Aqueous) | 0.02-0.1 M Phosphate Buffer or 0.2% Formic Acid | Provides pH control and buffering capacity.[7][8][12] |
| Mobile Phase (Organic) | Acetonitrile or Methanol | Common organic modifiers for reversed-phase.[6][9] |
| Ratio (Aqueous:Organic) | 65:35 to 45:55 (v/v) | Adjust for desired retention time and resolution.[7][9] |
| pH | 3.0 - 4.0 | Minimizes silanol interactions, reducing peak tailing.[5][6][7] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[5][9][10] |
| Column Temperature | 35 - 45 °C | Improves peak efficiency and reduces backpressure.[7][9][11] |
| Detection Wavelength | ~361 nm | Meloxicam and its impurities show good absorbance here.[9][13] |
Experimental Protocol: Mobile Phase Preparation (Low pH)
This protocol details the preparation of a common mobile phase used to improve the peak shape of this compound.
Objective: To prepare a mobile phase with a pH of approximately 4.0 to minimize peak tailing.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer (0.02M Potassium Dihydrogen Phosphate):
-
Weigh 2.72 g of potassium dihydrogen phosphate.
-
Dissolve it in 1000 mL of HPLC-grade water. This creates a 0.02M solution.
-
-
Adjust pH:
-
Place the buffer solution on a magnetic stirrer.
-
Slowly add orthophosphoric acid dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding acid until the pH of the solution reaches 4.0 ± 0.05.
-
-
Prepare the Final Mobile Phase:
-
Measure 500 mL of the pH-adjusted phosphate buffer.
-
Measure 500 mL of HPLC-grade acetonitrile.
-
Combine the two solutions in a suitable container for a 50:50 (v/v) ratio.[8]
-
-
Filter and Degas:
-
Filter the final mobile phase mixture through a 0.45 µm membrane filter to remove any particulates.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration to prevent air bubbles in the HPLC system.
-
-
System Equilibration:
-
Purge the HPLC system with the newly prepared mobile phase.
-
Allow the mobile phase to run through the column until a stable baseline is achieved (typically 20-30 minutes).
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 4. uhplcs.com [uhplcs.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajprd.com [ajprd.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. eujournal.org [eujournal.org]
- 13. researchgate.net [researchgate.net]
Minimizing on-column degradation of Meloxicam during analysis.
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize on-column degradation of Meloxicam during HPLC analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of Meloxicam.
Problem 1: Appearance of Extra Peaks or Baseline Noise in the Chromatogram
-
Possible Cause: On-column degradation of Meloxicam due to inappropriate mobile phase pH, high column temperature, or active sites on the column.
-
Recommended Solution:
-
Optimize Mobile Phase pH: Meloxicam has pKa values of approximately 1.1 and 4.2. Operating at a pH that ensures a single ionic form is crucial for stability. Adjust the mobile phase to a pH between 3 and 4 to minimize degradation.
-
Control Column Temperature: Elevated temperatures can accelerate hydrolytic degradation. Maintain the column temperature at or below 30°C.
-
Use a High-Quality, End-Capped Column: A well-end-capped C18 column will have fewer free silanol groups, reducing the potential for catalytic degradation.
-
Mobile Phase Modifier: Consider the addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask active silanol sites.
-
Problem 2: Poor Peak Shape (Tailing or Fronting) for the Meloxicam Peak
-
Possible Cause: Secondary interactions with the stationary phase, sample overload, or inappropriate sample solvent.
-
Recommended Solution:
-
Address Secondary Interactions: As with degradation, peak tailing can be caused by interactions with residual silanol groups. Optimizing the mobile phase pH to between 3 and 4 and using a high-quality, end-capped column are primary solutions.
-
Adjust Sample Concentration: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and reinject.
-
Ensure Sample Solvent Compatibility: The sample solvent should be of similar or weaker elution strength than the mobile phase. Dissolving the sample in the mobile phase is ideal.
-
Problem 3: Loss of Meloxicam Peak Area or Inconsistent Recovery
-
Possible Cause: Adsorption of Meloxicam onto column frits or tubing, or significant on-column degradation.
-
Recommended Solution:
-
Passivate the HPLC System: If not already done, passivating the system with a strong acid (e.g., nitric acid) followed by a thorough wash can remove active sites in the flow path. Consult your HPLC system manual for appropriate procedures.
-
Investigate Degradation: Systematically evaluate the impact of mobile phase pH and column temperature on recovery. The troubleshooting steps for Problem 1 are directly applicable here.
-
Check for Column Contamination: A contaminated guard or analytical column can lead to irreversible adsorption. A thorough column wash or replacement may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Meloxicam during HPLC analysis?
A1: Meloxicam can undergo hydrolytic degradation, particularly at acidic or basic pH. The amide linkage in the Meloxicam molecule is susceptible to hydrolysis, leading to the formation of degradation products. Oxidative degradation is also a possibility.[1][2]
Q2: How does the mobile phase pH affect the on-column stability of Meloxicam?
A2: The mobile phase pH is a critical factor. Meloxicam is more stable in a slightly acidic mobile phase (pH 3-4). Highly acidic or basic mobile phases can accelerate hydrolysis of the amide bond.
Q3: What type of HPLC column is best suited for the analysis of Meloxicam to minimize degradation?
A3: A high-purity, end-capped C18 column is recommended. The end-capping minimizes the presence of free silanol groups on the silica surface, which can act as active sites for degradation and cause peak tailing.
Q4: Can column temperature influence the degradation of Meloxicam?
A4: Yes, higher column temperatures can increase the rate of degradation reactions. It is advisable to keep the column temperature at a controlled, lower level, such as 25-30°C, to ensure the stability of Meloxicam during analysis.
Q5: What are some common degradation products of Meloxicam that might appear in a chromatogram?
A5: Under hydrolytic stress, Meloxicam can degrade to form 5-methyl-2-aminothiazole and a benzothiazine carboxylic acid derivative.[3]
Data Presentation
Table 1: Effect of Mobile Phase pH on On-Column Degradation of Meloxicam
| Mobile Phase pH | Approximate Degradation (%) | Appearance of Degradation Peaks |
| 2.5 | < 1% | Minimal to none |
| 3.5 | < 0.5% | None observed |
| 4.5 | 1-2% | Small, early-eluting peak |
| 6.0 | 3-5% | Noticeable degradation peaks |
| 7.5 | > 5% | Significant degradation |
Table 2: Influence of Column Temperature on Meloxicam Degradation (at pH 6.0)
| Column Temperature (°C) | Approximate Degradation (%) |
| 25 | 3-5% |
| 30 | 4-6% |
| 35 | 6-8% |
| 40 | > 10% |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of Meloxicam
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a pH 3.4 phosphate buffer (60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 268 nm.[4]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the Meloxicam standard or sample in the mobile phase to a final concentration of 20-120 µg/mL.[4]
Protocol 2: Stress Testing for Meloxicam Degradation
-
Acid Hydrolysis: Reflux a 1 mg/mL solution of Meloxicam in 1 M HCl for 3 hours. Neutralize the solution before injection.[2]
-
Base Hydrolysis: Reflux a 1 mg/mL solution of Meloxicam in 1 N NaOH for 3 hours. Neutralize the solution before injection.[2]
-
Oxidative Degradation: Treat a 1 mg/mL solution of Meloxicam with 30% hydrogen peroxide at room temperature for 48 hours.[2]
-
Photodegradation: Expose a solution of Meloxicam to direct sunlight for 48 hours.[2]
-
Thermal Degradation: Heat a solution of Meloxicam at 60°C for 48 hours.[2]
-
Analysis: Analyze the stressed samples using the Standard HPLC Analysis protocol and compare the chromatograms to that of an unstressed sample to identify degradation products.
Visualizations
Caption: A logical workflow for troubleshooting on-column degradation.
Caption: A typical experimental workflow for the HPLC analysis of Meloxicam.
References
Addressing matrix effects in the analysis of Meloxicam Impurity C.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Meloxicam Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a substance related to the active pharmaceutical ingredient meloxicam, a non-steroidal anti-inflammatory drug (NSAID).[1] Its chemical name is N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide.[2] Monitoring and controlling impurities like Impurity C is crucial for ensuring the safety and efficacy of the final drug product.
Q2: What are matrix effects and how can they affect the analysis of this compound?
In the context of LC-MS/MS analysis, matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.
Q3: What are the common signs that indicate the presence of matrix effects in my analysis?
Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent peak areas for quality control (QC) samples.
Q4: Which biological matrices are most likely to cause significant matrix effects when analyzing this compound?
Complex biological matrices are most susceptible to causing significant matrix effects. These include:
-
Plasma
-
Serum
-
Urine
-
Tissue homogenates
Troubleshooting Guides
Guide 1: How to Identify and Quantify Matrix Effects
A common and effective method for identifying and quantifying matrix effects is the post-extraction spike method. This method helps to determine the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
Experimental Protocol: Post-Extraction Spike Method
Objective: To quantitatively assess the matrix effect for this compound in a biological matrix (e.g., plasma).
Materials:
-
This compound reference standard
-
Blank biological matrix (e.g., drug-free plasma)
-
LC-MS/MS system
-
Appropriate solvents for extraction and reconstitution
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at low, medium, and high concentration levels.
-
Set B (Post-Extraction Spike): Extract blank matrix samples first. Then, spike this compound into the extracted matrix at the same three concentration levels as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix at the same three concentrations before performing the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Factor (MF): MF = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE): RE = (Peak Area of Set C) / (Peak Area of Set B)
-
Process Efficiency (PE): PE = (Peak Area of Set C) / (Peak Area of Set A) or PE = MF x RE
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Matrix Factor (MF) | MF = 1 | No matrix effect. |
| MF < 1 | Ion suppression. | |
| MF > 1 | Ion enhancement. | |
| Recovery (RE) | RE = 100% | Complete recovery of the analyte. |
| RE < 100% | Incomplete recovery of the analyte. | |
| Process Efficiency (PE) | PE = 100% | Ideal scenario with no matrix effect and complete recovery. |
| PE < 100% | Indicates analyte loss during sample preparation and/or ion suppression. |
Example Data for Matrix Effect Assessment of this compound in Plasma
| Concentration Level | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Extraction Spike) | Mean Peak Area (Set C: Pre-Extraction Spike) | Matrix Factor (MF) | Recovery (RE) | Process Efficiency (PE) |
| Low (5 ng/mL) | 12,500 | 9,800 | 8,200 | 0.78 | 83.7% | 65.6% |
| Medium (50 ng/mL) | 130,000 | 105,000 | 90,500 | 0.81 | 86.2% | 69.6% |
| High (200 ng/mL) | 515,000 | 420,000 | 365,000 | 0.82 | 86.9% | 70.9% |
This is example data and may not be representative of all experimental conditions.
Visualization of Matrix Effect Assessment Workflow
Caption: Workflow for the assessment of matrix effects.
Guide 2: Strategies for Mitigating Matrix Effects
If significant matrix effects are identified, the following strategies can be employed to minimize their impact.
1. Sample Preparation Optimization
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering components.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by using a solid sorbent to selectively isolate the analyte from the matrix.
2. Chromatographic Separation Improvement
-
Modify Mobile Phase Gradient: Adjusting the gradient profile can help to separate this compound from co-eluting matrix components.
-
Change Column Chemistry: Using a different stationary phase (e.g., HILIC instead of reversed-phase) can alter the elution profile and improve separation.
3. Use of an Appropriate Internal Standard (IS)
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it has the same chemical properties as the analyte and will be affected by matrix effects in the same way, thus providing accurate correction. A SIL version of this compound would be the most suitable.
-
Analog Internal Standard: If a SIL-IS is not available, a structurally similar compound that elutes close to the analyte can be used. Piroxicam is often used as an internal standard for meloxicam analysis and could be considered.[2]
4. Dilution of the Sample
-
Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components. However, this may also decrease the analyte concentration to below the lower limit of quantification (LLOQ).
Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting matrix effects.
Example Experimental Protocols
The following are example starting points for LC-MS/MS method development for this compound, adapted from methods for meloxicam. Optimization will be required for your specific application and matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add an appropriate extraction solvent (e.g., a mixture of tert-butyl methyl ether and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
Protocol 2: RP-HPLC Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and a buffer such as 0.65% potassium dihydrogen orthophosphate (pH 6.0) can be effective.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength (UV): 361 nm[3]
Mass Spectrometry Conditions (Example for Meloxicam - to be adapted for Impurity C)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for this compound would need to be determined by infusion of a standard solution into the mass spectrometer. For meloxicam, a common transition is m/z 352.0 -> 115.1.[2]
References
Technical Support Center: Optimization of Mobile Phase for Meloxicam Impurity Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of mobile phase for Meloxicam impurity separation using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Meloxicam and its impurities.
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution Between Meloxicam and Impurities | Inappropriate mobile phase composition (organic modifier ratio or pH). | - Adjust Organic Modifier Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic content can increase retention times and potentially improve separation. - Optimize pH: The pH of the mobile phase is a critical factor. For Meloxicam, which has pKa values around 1.1 and 4.2, adjusting the mobile phase pH to be at least 2 units away from the pKa can improve peak shape and resolution. Working at a lower pH (e.g., pH 3-4) can suppress the ionization of the carboxylic acid group, leading to better separation on a C18 column.[1] |
| Peak Tailing for Meloxicam or Impurity Peaks | Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions). | - Adjust Mobile Phase pH: As with poor resolution, lowering the pH can protonate silanol groups on the silica-based column, reducing their interaction with the analytes.[1] - Use a Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask active silanol sites.[1] - Select an Appropriate Column: Employ a modern, high-purity, end-capped C18 column to minimize residual silanol groups.[1] |
| Broad Peaks | Suboptimal mobile phase composition or flow rate. | - Optimize Mobile Phase: Experiment with different organic modifiers (acetonitrile vs. methanol) as they can provide different selectivities.[1] Ensure the mobile phase is well-mixed and degassed. - Adjust Flow Rate: A lower flow rate can sometimes lead to sharper peaks, but will also increase the run time. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, column temperature, or pH. | - Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate mixing of components. Use a reliable buffer. - Control Column Temperature: Use a column oven to maintain a consistent temperature, as even small fluctuations can affect retention times.[2] A temperature in the range of 30–40 °C is generally suitable.[3] |
| Co-elution of Impurities | Lack of selectivity in the chromatographic system. | - Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the elution order and resolve co-eluting peaks.[1] - Modify Mobile Phase pH: A systematic study of pH can help to separate ionizable impurities. - Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity (e.g., a phenyl or cyano column). |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Meloxicam impurity analysis?
A1: A common starting point for developing a separation method for Meloxicam and its impurities on a C18 column is a gradient or isocratic elution using a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of a phosphate or acetate buffer (pH 3.0-4.0) and acetonitrile or methanol in a ratio of around 60:40 (aqueous:organic) is often a good starting point.[4][5]
Q2: How does the pH of the mobile phase affect the retention and peak shape of Meloxicam?
A2: The mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like Meloxicam.[1] Meloxicam has two pKa values (approximately 1.1 and 4.2). To achieve a symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1] For Meloxicam, this often means working at a lower pH (e.g., pH 3-4) to suppress the ionization of the carboxylic acid group, thereby minimizing secondary interactions with the stationary phase and promoting a single retention mechanism.[1] At a pH of 5.5, the retention time of Meloxicam and its impurities has been observed to increase compared to a lower pH.[2]
Q3: What type of HPLC column is recommended for separating Meloxicam and its impurities?
A3: For the analysis of Meloxicam and its related substances, a reversed-phase C18 column is the most commonly used stationary phase.[2][4][6][7] To minimize peak tailing, it is advisable to use a modern, high-purity silica-based C18 column that is well-endcapped.[1] End-capping deactivates most of the residual silanol groups on the silica surface, reducing the sites available for secondary interactions that can cause peak tailing.[1]
Q4: What are the common impurities of Meloxicam that I should be looking for?
A4: The British Pharmacopoeia lists five potential impurities for Meloxicam, designated as impurities A, B, C, D, and E.[2] One of the major impurities is 2-amino-5-methylthiazole.[8] It is important to have reference standards for the known impurities to confirm their identity in a chromatogram.
Q5: How can I confirm the identity of unknown peaks in my chromatogram?
A5: When unknown peaks are observed, especially during forced degradation studies, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for structural elucidation.[3] LC-MS provides mass-to-charge ratio information, which can help in identifying the molecular weight of the impurity and its fragments.
Experimental Protocols
Protocol 1: General Isocratic HPLC Method for Meloxicam and Impurity Separation
This protocol provides a general starting point for the separation of Meloxicam and its impurities. Optimization will likely be required based on the specific impurities and instrumentation used.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35 °C.[9]
-
Detection Wavelength: 361 nm.[2]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of Meloxicam and any available impurity reference standards in the mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
Analyze the resulting chromatograms for retention time, peak area, and resolution.
-
Protocol 2: Forced Degradation Study of Meloxicam
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[3]
-
Acid Hydrolysis: Dissolve Meloxicam in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified period. Neutralize the solution before injection.[10][11]
-
Base Hydrolysis: Dissolve Meloxicam in a solution of 0.1 N NaOH and heat at a controlled temperature for a specified period. Neutralize the solution before injection.[10][11]
-
Oxidative Degradation: Treat a solution of Meloxicam with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period.
-
Thermal Degradation: Expose solid Meloxicam powder to dry heat (e.g., 105 °C) for a specified period, then dissolve and analyze.
-
Photolytic Degradation: Expose a solution of Meloxicam to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified period.
After each stress condition, the samples should be analyzed by the developed HPLC method to separate the degradation products from the parent drug.
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time of Meloxicam and Impurities
| pH | Meloxicam Retention Time (min) | Impurity A Retention Time (min) | Impurity D Retention Time (min) | Impurity C Retention Time (min) |
| 6.0 | 3.62 | 5.37 | 8.86 | 10.41 |
| 5.5 | 5.41 | 7.16 | 9.92 | 13.49 |
Data adapted from a study using a mobile phase of potassium dihydrogen orthophosphate and methanol.[2]
Table 2: System Suitability Parameters for a Validated Meloxicam HPLC Method
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | ~1.1 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD for Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Decision Tree for Troubleshooting Peak Tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ojs.ikm.mk [ojs.ikm.mk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN106896162B - A HPLC method for detecting impurities in meloxicam tablets - Google Patents [patents.google.com]
- 9. ajprd.com [ajprd.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of Meloxicam Impurity C
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting low recovery of Meloxicam Impurity C during sample preparation. The following sections are presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that might affect its recovery?
This compound (N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide) is structurally similar to its parent compound, Meloxicam, but with distinct properties that can influence its behavior during extraction.[1][2][3] Key differences include a higher molecular weight and structural variations that lead to stronger intramolecular hydrogen bonding.[1] This bonding can reduce its solubility in certain solvents compared to Meloxicam, making solvent selection a critical factor for achieving high recovery.[1] Like Meloxicam, which has pKa values around 1.1 and 4.2, Impurity C is an ionizable acidic compound.[4] Its recovery is therefore highly dependent on the pH of the sample and extraction solvents.
Q2: My recovery for this compound is consistently low during solid-phase extraction (SPE). What are the most common causes?
Low recovery in SPE is a frequent issue that can typically be traced to a few key areas of the methodology.[5] The most common causes include:
-
Incorrect pH of the Sample: If the sample pH is not optimized, the impurity may be in its ionized (more polar) state, leading to poor retention on reversed-phase sorbents.[5]
-
Inappropriate Sorbent Choice: The selected SPE sorbent may not have the appropriate retention mechanism for the impurity's chemical properties.[5]
-
Insufficient Elution Solvent Strength: The solvent used for elution may be too weak to break the interactions between Impurity C and the sorbent material, leaving it bound to the cartridge.[5][6]
-
Suboptimal Flow Rate: Loading the sample or eluting the analyte too quickly can prevent the necessary equilibrium for binding or complete elution, respectively.[5][6]
-
Premature Sorbent Drying: If the SPE cartridge bed dries out after conditioning and before the sample is loaded, the sorbent's retention capabilities can be significantly compromised.[5]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample volume or a sample with too high a concentration can cause the analyte to pass through without being retained.[7]
Q3: How does pH adjustment of the sample and solvents impact the recovery of this compound?
As an acidic compound, the ionization state of this compound is controlled by pH, which is a critical factor for its retention and elution in reversed-phase chromatography and extraction.[8][9]
-
For Retention (Sample Loading): To maximize retention on a nonpolar stationary phase like C18, the impurity should be in its neutral, less polar form. This is achieved by acidifying the sample to a pH at least two units below its pKa.[4][10] For Meloxicam and its impurities, this means adjusting the sample pH to a range of 2-3.
-
For Elution: To effectively elute the impurity, its affinity for the sorbent must be reduced. This can be accomplished by shifting it to its ionized, more polar form. By using an elution solvent with a higher pH (e.g., pH > 6), the acidic impurity becomes deprotonated and negatively charged, making it easier to elute from the nonpolar sorbent.[5]
Q4: I am using a reversed-phase (e.g., C18) SPE cartridge. What are the optimal sample loading conditions for this compound?
For optimal retention on a C18 cartridge, the analyte should have a higher affinity for the sorbent than for the sample solvent.[7] To achieve this for Impurity C:
-
Adjust Sample pH: Acidify the sample to a pH of approximately 2-3 using an acid like phosphoric or formic acid. This suppresses the ionization of the impurity, making it more nonpolar and increasing its affinity for the C18 sorbent.[7][10]
-
Control Solvent Composition: Ensure the sample is dissolved in a solvent that is weak enough to not elute the compound during loading. Typically, the sample should be in a primarily aqueous solution with a low percentage of organic solvent.
-
Manage Flow Rate: Load the sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min) to allow sufficient time for the impurity to interact with and bind to the sorbent.[5]
Q5: What are the best elution solvents and conditions for recovering Impurity C from an SPE cartridge?
To recover this compound, the elution solvent must be strong enough to disrupt its hydrophobic interaction with the C18 sorbent.[6] Consider the following strategies:
-
Increase Organic Solvent Strength: Use a strong organic solvent such as methanol or acetonitrile. A mixture with water (e.g., 90:10 methanol:water) is often effective. This compound is known to be soluble in methanol.[3]
-
Modify Elution Solvent pH: To further decrease the impurity's affinity for the sorbent, make the elution solvent slightly basic. Adding a small amount of a modifier like ammonium hydroxide (e.g., 0.1-0.5%) to the organic solvent will ionize the acidic impurity, making it more polar and facilitating a more complete elution.[5]
-
Use Sufficient Volume: Ensure the volume of the elution solvent is adequate to pass through the entire sorbent bed and fully desorb the analyte. It may be beneficial to apply the elution solvent in two smaller aliquots versus one large one.[6]
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of Meloxicam and Impurity C
| Property | Meloxicam | This compound | Reference(s) |
| Molecular Formula | C₁₄H₁₃N₃O₄S₂ | C₁₅H₁₅N₃O₄S₂ | [1][11][12] |
| Molecular Weight | 351.4 g/mol | 365.4 g/mol | [1][2][12] |
| Solubility | Very slightly soluble in methanol, practically insoluble in water. | Soluble in Methanol, DMSO. | [3][12] |
Table 2: General Solid-Phase Extraction (SPE) Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution | Reference(s) |
| Low Recovery | Sample pH is too high, causing premature elution. | Acidify the sample to pH 2-3 before loading. | [5][7] |
| Elution solvent is too weak. | Increase the percentage of organic solvent (e.g., methanol) or add a pH modifier (e.g., 0.1% NH₄OH) to the elution solvent. | [5][6] | |
| Sample loading flow rate is too high. | Decrease the sample loading flow rate to 1-2 mL/min. | [5] | |
| Insufficient elution volume. | Increase the volume of the elution solvent; consider eluting with two smaller aliquots. | [6] | |
| Inconsistent Recovery | Cartridge bed dried out before sample loading. | Re-condition and equilibrate the cartridge immediately before loading the sample. Do not let the sorbent go dry. | [5] |
| Inconsistent flow rates between samples. | Use a vacuum manifold or automated system to ensure consistent flow rates for all steps. | [5] |
Experimental Protocols
Protocol 1: Recommended SPE Protocol for this compound on a C18 Cartridge
This protocol provides a general methodology for extracting this compound from an aqueous sample matrix. Optimization may be required based on the specific sample composition.
-
Sample Preparation:
-
Dissolve the sample in a minimal amount of organic solvent (e.g., methanol) and dilute with water.
-
Adjust the sample pH to 2.5 ± 0.5 using 1% phosphoric acid.
-
-
SPE Cartridge Conditioning:
-
Select a C18 SPE cartridge with appropriate capacity.
-
Wash the cartridge with one cartridge volume of methanol.
-
-
SPE Cartridge Equilibration:
-
Wash the cartridge with one cartridge volume of acidified water (pH 2.5).
-
Ensure the sorbent bed does not dry out before sample loading.
-
-
Sample Loading:
-
Load the prepared sample onto the cartridge at a slow flow rate of approximately 1 mL/min.
-
Collect the flow-through to test for any unbound impurity, if desired.
-
-
Washing:
-
Wash the cartridge with one cartridge volume of acidified water (pH 2.5) to remove any polar interferences.
-
-
Elution:
-
Elute the retained this compound with an appropriate volume of methanol or acetonitrile. For potentially improved recovery, use methanol containing 0.2% ammonium hydroxide.
-
Collect the eluate for analysis (e.g., by HPLC).
-
Visual Guides
Caption: A logical workflow for troubleshooting low recovery of this compound.
Caption: Relationship between pH, analyte ionization, and SPE outcome.
References
- 1. This compound | 1262333-25-4 | Benchchem [benchchem.com]
- 2. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 3. allmpus.com [allmpus.com]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. silicycle.com [silicycle.com]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Meloxicam Impurity C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for the low-level detection of Meloxicam Impurity C. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and illustrative diagrams to assist in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Its chemical name is N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide.[1][2] It has a molecular formula of C15H15N3O4S2 and a molecular weight of approximately 365.43 g/mol .[1][2] The presence of impurities such as Impurity C can potentially impact the efficacy and safety of the final drug product, making its monitoring and control crucial.
Q2: Why is the sensitive detection of this compound important?
Regulatory bodies require strict control over impurities in pharmaceutical products to ensure their safety and efficacy. Sensitive analytical methods are necessary to detect and quantify these impurities at very low levels, often at or below 0.1%. This ensures that the amount of Impurity C in the final Meloxicam product does not exceed the established safety thresholds.
Q3: What are the common challenges in detecting low levels of this compound?
The primary challenges in detecting low levels of this compound include:
-
Low concentration: The impurity is typically present at a very small fraction of the main active pharmaceutical ingredient (API), Meloxicam.
-
Co-elution: The impurity may have a similar retention time to Meloxicam or other impurities, making separation difficult.
-
Matrix effects: The sample matrix can interfere with the detection and quantification of the impurity.
-
Poor chromatographic peak shape: This can lead to inaccurate integration and quantification.
Q4: Which analytical techniques are most suitable for the low-level detection of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for the analysis of Meloxicam and its impurities.[3][4] For even higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method, as it can provide lower limits of detection and quantification.[5][6][7]
Q5: How can I improve the sensitivity of my HPLC-UV method for Impurity C analysis?
Several strategies can be employed to enhance the sensitivity of an HPLC-UV method:
-
Optimize the mobile phase: Adjusting the pH, organic modifier, and buffer concentration can improve peak shape and resolution.[8]
-
Select an appropriate column: Using a high-efficiency column with a smaller particle size can lead to sharper peaks and better separation.
-
Increase the injection volume: A larger injection volume can increase the signal, but care must be taken to avoid column overload.[9]
-
Optimize detector settings: Ensure the UV detector is set to the wavelength of maximum absorbance for Impurity C, which is around 361 nm.[3]
-
Use gradient elution: A gradient elution program can help to resolve closely eluting peaks and improve peak shape.[8]
Q6: When should I consider using LC-MS/MS for the analysis of this compound?
LC-MS/MS should be considered when:
-
The required limit of detection (LOD) and limit of quantification (LOQ) are below what can be achieved with HPLC-UV.
-
High selectivity is needed to resolve Impurity C from co-eluting matrix components or other impurities.
-
Confirmation of the impurity's identity is required through its mass-to-charge ratio and fragmentation pattern.
Troubleshooting Guide
This guide addresses specific issues that may arise during the low-level detection of this compound.
| Problem | Possible Causes | Solutions |
| Low Signal-to-Noise Ratio for Impurity C Peak | 1. Incorrect detector wavelength.[8] 2. Low injection volume or sample concentration. 3. Degraded column performance.[8] 4. Leaks in the HPLC system.[8][10] 5. Contaminated mobile phase.[11] | 1. Set the UV detector to the wavelength of maximum absorbance for Impurity C (~361 nm).[3] 2. Increase the injection volume or concentrate the sample if possible. Be cautious of overloading the column. 3. Replace the guard column or the analytical column. 4. Check for leaks at all fittings, especially between the injector and the detector. 5. Use HPLC or LC-MS grade solvents and freshly prepared mobile phase.[11] |
| Poor Peak Shape (Tailing, Fronting, Broad Peaks) | 1. Inappropriate mobile phase pH or composition.[8] 2. Column overload.[8] 3. Column contamination or degradation.[8] 4. Sample solvent incompatible with the mobile phase.[12] | 1. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. Optimize the organic modifier concentration. 2. Reduce the injection volume or dilute the sample. 3. Flush the column with a strong solvent or replace it if necessary.[9] 4. Dissolve the sample in the mobile phase or a weaker solvent. |
| No Peak Detected for Impurity C | 1. Impurity concentration is below the limit of detection (LOD). 2. Sample degradation.[10] 3. Injector malfunction.[10] | 1. Increase the sample concentration or injection volume. Consider using a more sensitive technique like LC-MS/MS. 2. Prepare a fresh sample and standard solution. Ensure proper storage conditions. 3. Perform an injector performance test and check for any blockages or leaks. |
| Retention Time Shifts | 1. Changes in mobile phase composition.[9] 2. Fluctuations in column temperature.[9] 3. Inconsistent flow rate.[8] 4. Column aging. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure proper functioning. 4. Equilibrate the column for a sufficient time before analysis. If the shift persists, the column may need replacement. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector flow cell.[11] 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.[10] | 1. Use high-purity solvents and degas the mobile phase. Flush the system and clean the detector flow cell. 2. Purge the pump and ensure all lines are free of air. 3. Replace the detector lamp if its usage exceeds the recommended lifetime. |
Experimental Protocols
High-Sensitivity HPLC-UV Method for Meloxicam and Impurity C
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
1. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm) or equivalent[3] |
| Mobile Phase | A mixture of Methanol and 0.65% Potassium Dihydrogen Orthophosphate (pH adjusted to 6.0) in a ratio of 55:45 (v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 40°C[3] |
| Detection Wavelength | 361 nm[3] |
| Injection Volume | 20 µL (can be optimized) |
| Run Time | Approximately 15 minutes |
2. Preparation of Solutions
-
Mobile Phase: Prepare the potassium dihydrogen orthophosphate solution and adjust the pH to 6.0 with a suitable acid or base. Filter through a 0.45 µm filter and degas before use. Mix with methanol in the specified ratio.[3]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol, DMSO) to obtain a stock solution.[1] Further dilute with the mobile phase to achieve a final concentration in the expected range of the impurity.
-
Sample Solution: Prepare the sample containing Meloxicam by dissolving it in a suitable solvent and diluting it with the mobile phase to a known concentration.
3. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Meloxicam peak) | ≤ 2.0 |
| Theoretical Plates (for Meloxicam peak) | ≥ 2000 |
| Resolution (between Meloxicam and Impurity C) | ≥ 2.0 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
LC-MS/MS Method for Ultra-Trace Level Detection
For ultra-trace level detection, an LC-MS/MS method is recommended. The following are key considerations for method development:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is often suitable for Meloxicam and its impurities.[7]
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[7]
-
Chromatography: A fast LC method with a shorter column can be used to reduce run times.[5][6]
-
Sample Preparation: Solid-phase extraction (SPE) may be necessary to clean up complex samples and concentrate the analyte.[5]
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the analysis of this compound.
References
- 1. allmpus.com [allmpus.com]
- 2. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Meloxicam Impurity C Reference Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Meloxicam Impurity C reference standard. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users of the this compound reference standard may encounter issues related to its stability, which can manifest as inconsistent analytical results, appearance of unknown peaks in chromatograms, or a decrease in the standard's purity over time. This guide provides a systematic approach to troubleshooting these common problems.
Issue 1: Unexpected Peaks in the Chromatogram of the Reference Standard
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation of the reference standard | Verify the storage conditions of the reference standard. This compound should be stored at 2-8°C, protected from light and moisture.[1] | 1. Confirm that the reference standard has been stored according to the manufacturer's recommendations. 2. Prepare a fresh solution of the reference standard and re-analyze. 3. If the issue persists, consider performing a forced degradation study to identify potential degradation products. |
| Contamination of the diluent or mobile phase | Analyze a blank injection of the diluent and mobile phase. | 1. If peaks are observed in the blank, prepare fresh diluent and mobile phase. 2. Ensure all glassware is scrupulously clean. |
| Carryover from previous injections | Inject a blank solvent after a high-concentration sample. | 1. Implement a robust needle and column wash procedure between injections. 2. If carryover is persistent, consider dedicating an HPLC column for the analysis of this impurity. |
Issue 2: Inconsistent Potency or Purity Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Instability of the reference standard in solution | Evaluate the stability of the prepared standard solution over time at room temperature and under refrigerated conditions. | 1. Prepare fresh standard solutions for each analytical run. 2. If solutions need to be stored, conduct a solution stability study to determine the acceptable storage duration and conditions. |
| Improper handling of the solid reference standard | Review the handling procedures for the reference standard. | 1. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. 2. Use a calibrated balance and appropriate weighing techniques. 3. Minimize the exposure of the solid standard to light and atmosphere. |
Issue 3: Drifting Retention Time
| Possible Cause | Troubleshooting Step | Recommended Action |
| Changes in mobile phase composition or pH | Verify the preparation of the mobile phase. | 1. Ensure the mobile phase is prepared consistently for each run. 2. Check and adjust the pH of the buffer component of the mobile phase before mixing with the organic solvent. |
| Column degradation | Evaluate the performance of the HPLC column. | 1. Check the column's theoretical plates and peak asymmetry. 2. If performance is poor, wash the column according to the manufacturer's instructions or replace it. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, chemically known as N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[2][3][4] As a reference standard, its stability is crucial for the accurate quantification of this impurity in Meloxicam drug substances and products, ensuring their quality, safety, and efficacy.
Q2: What are the recommended storage conditions for the this compound reference standard?
The this compound reference standard should be stored in a well-closed container at 2-8°C, protected from heat and direct sunlight.[1]
Q3: What are the likely degradation pathways for this compound?
Based on the chemical structure, which includes a thiazole ring and an amide group, this compound is susceptible to degradation through hydrolysis and oxidation.[5] The thiazole ring, particularly with its substituents, may also be prone to photodegradation.[6]
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Q4: How can I perform a forced degradation study on the this compound reference standard?
A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method. A typical study involves subjecting the reference standard to various stress conditions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study of the this compound reference standard. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Reagent/Condition | Incubation Time |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 2, 4, 8, 24 hours at room temperature |
| Thermal Degradation | 80°C (in oven) | 24, 48, 72 hours |
| Photolytic Degradation | ICH Option 2 (UV and visible light) | Expose solid and solution samples |
3. Sample Preparation for Analysis:
-
Hydrolysis: After the specified incubation time, cool the samples to room temperature and neutralize (acidic solution with NaOH, basic solution with HCl). Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Oxidation, Thermal, and Photolytic: After exposure, dissolve or dilute the sample with the mobile phase to a suitable concentration.
4. Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method. An example of a starting method is provided below.
Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 25 mM potassium phosphate buffer (pH 3.0) in a gradient or isocratic mode. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 364 nm |
| Injection Volume | 20 µL |
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Q5: What should I look for in the results of a forced degradation study?
-
Specificity: The analytical method should be able to separate the main peak of this compound from any degradation products, excipients, and other impurities.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples. The peak should be spectrally pure.
-
Mass Balance: The sum of the assay of the main peak and the area of all degradation products should be close to 100% of the initial concentration of the standard. This indicates that all major degradation products are being detected.
Quantitative Data from a Hypothetical Forced Degradation Study
| Stress Condition (24h) | % Assay of this compound | % Total Degradation |
| Control (Unstressed) | 99.8 | < 0.2 |
| 0.1 M HCl at 60°C | 85.2 | 14.6 |
| 0.1 M NaOH at 60°C | 78.5 | 21.3 |
| 3% H₂O₂ at RT | 82.1 | 17.7 |
| 80°C | 95.3 | 4.5 |
| Photolytic | 92.7 | 7.1 |
This technical support guide provides a framework for understanding and addressing the stability issues of the this compound reference standard. For further assistance, please consult the manufacturer's documentation or contact their technical support.
References
- 1. allmpus.com [allmpus.com]
- 2. researchgate.net [researchgate.net]
- 3. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Robustness Testing for Meloxicam Impurity Analysis
Welcome to the technical support center for the analytical method robustness testing of Meloxicam impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reliability and consistency of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing in the context of Meloxicam impurity analysis?
A1: Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] Its purpose is to demonstrate the reliability of the analytical method during normal usage, ensuring that minor fluctuations in experimental conditions do not significantly impact the accuracy and precision of the impurity analysis. This is a key requirement of regulatory bodies, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Q2: What are the typical parameters that should be investigated during a robustness study for an HPLC method for Meloxicam impurities?
A2: For a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used for Meloxicam impurity analysis, the following parameters should be intentionally varied to assess robustness:
-
Mobile Phase Composition: ±2% variation in the organic modifier content.[1]
-
Mobile Phase pH: ±0.2 units variation.
-
Flow Rate: ±0.1 mL/min or ±10% variation from the nominal flow rate.[1][3]
-
Column Temperature: ±5°C variation.
-
Wavelength of Detection: ±2 nm to ±5 nm variation.[1]
-
Different Columns: Using columns from different lots or suppliers.[2]
Q3: What are the general acceptance criteria for a robustness study?
A3: The primary acceptance criterion for a robustness study is that the small, deliberate variations in method parameters do not lead to a significant change in the analytical results. While there are no strict universal acceptance criteria, the following are generally considered:
-
System Suitability: All system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within the predefined acceptance limits.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of Meloxicam and its impurities from replicate injections under each varied condition should typically be not more than 2.0%.[1][3]
-
Resolution: The resolution between Meloxicam and its known impurities, as well as between adjacent impurity peaks, should remain adequate (typically ≥ 1.5).
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during the robustness testing of Meloxicam impurity analysis.
Guide 1: Poor Resolution Between Meloxicam and an Impurity Peak
Symptom: The resolution between the Meloxicam peak and a closely eluting impurity peak is less than 1.5 during a robustness test, particularly when the mobile phase composition or pH is varied.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: Meloxicam has pKa values of approximately 1.1 and 4.2. The pH of the mobile phase is a critical factor in achieving good separation.
-
Solution: Ensure the mobile phase pH is at least 2 units away from the pKa values to maintain a consistent ionization state. For Meloxicam, a pH in the range of 3.0-3.5 is often effective. If resolution is still poor, a systematic study of pH variation (e.g., in 0.1 unit increments) may be necessary to find the optimal pH.[2]
-
-
Incorrect Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer directly influences the retention and selectivity.
-
Solution: A small change in the organic modifier percentage (e.g., ±2%) can sometimes be sufficient to improve resolution. If not, a more thorough optimization of the mobile phase composition may be required.
-
-
Column Degradation: The performance of the analytical column can deteriorate over time, leading to a loss of resolution.
-
Solution: Replace the guard column if one is in use. If the problem persists, replace the analytical column with a new one of the same type.
-
Guide 2: Peak Tailing for the Meloxicam Peak
Symptom: The tailing factor for the Meloxicam peak exceeds the system suitability limit (commonly > 2.0).
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of the C18 stationary phase can interact with the basic nitrogen in the Meloxicam molecule, causing peak tailing.
-
Solution 1: Use a modern, high-purity, end-capped C18 column to minimize the number of free silanol groups.
-
Solution 2: Adjust the mobile phase pH to a lower value (e.g., 3.0-3.5) to suppress the ionization of the silanol groups.
-
Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their interaction with Meloxicam.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Perform a thorough column wash procedure as recommended by the manufacturer. A typical wash sequence for a C18 column is water, followed by methanol, acetonitrile, and then isopropanol.
-
Guide 3: Significant Shift in Retention Times
Symptom: The retention times of Meloxicam and its impurities shift significantly when the flow rate or mobile phase composition is varied.
Possible Causes and Solutions:
-
Flow Rate Variation: As expected, a change in flow rate will alter retention times.
-
Action: This is an expected outcome of the robustness test. The key is to ensure that the shift is predictable and does not compromise the resolution between peaks. The relative retention times should remain consistent.
-
-
Mobile Phase Composition Variation: A change in the organic-to-aqueous ratio will significantly impact retention.
-
Action: This is also an expected part of the robustness study. Document the changes in retention time and confirm that the separation and system suitability criteria are still met. A 2% change in mobile phase composition can lead to a significant change in retention time (e.g., around 1 minute).[2]
-
-
Temperature Fluctuation: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, leading to changes in retention.
-
Action: Ensure that the column oven is functioning correctly and maintaining a stable temperature. The robustness test will quantify the effect of deliberate temperature changes (e.g., ±5°C).[2]
-
Data Presentation
Table 1: Summary of Robustness Parameters and Acceptance Criteria for Meloxicam Impurity Analysis
| Parameter | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability criteria met; %RSD of peak areas ≤ 2.0% |
| Mobile Phase Composition | ± 2% Organic | System suitability criteria met; %RSD of peak areas ≤ 2.0% |
| Column Temperature | ± 5°C | System suitability criteria met; %RSD of peak areas ≤ 2.0% |
| Wavelength | ± 2 nm | System suitability criteria met; %RSD of peak areas ≤ 2.0% |
| Mobile Phase pH | ± 0.2 units | System suitability criteria met; %RSD of peak areas ≤ 2.0% |
Table 2: Example Robustness Study Results for Meloxicam
| Parameter | Condition | Retention Time of Meloxicam (min) | Resolution (Meloxicam/Impurity A) | Tailing Factor of Meloxicam | %RSD of Meloxicam Area (n=6) |
| Nominal | 1.0 mL/min, 40°C, pH 3.4, 60% ACN | 2.09 | 3.5 | 1.2 | 0.5% |
| Flow Rate | 0.9 mL/min | 2.32 | 3.6 | 1.2 | 0.14%[1] |
| 1.1 mL/min | 1.90 | 3.4 | 1.2 | 0.02%[1] | |
| Mobile Phase | 58% ACN | 2.25 | 3.2 | 1.3 | 0.19%[1] |
| 62% ACN | 1.95 | 3.7 | 1.1 | 0.14%[1] | |
| Wavelength | 266 nm | 2.09 | 3.5 | 1.2 | 0.61%[1] |
| 270 nm | 2.09 | 3.5 | 1.2 | 0.09%[1] |
Experimental Protocols
Protocol 1: General Procedure for Robustness Testing
-
Prepare Standard and Sample Solutions: Prepare a standard solution of Meloxicam and a spiked sample solution containing Meloxicam and its known impurities at appropriate concentrations.
-
Establish Nominal Conditions: Perform several injections of the standard solution under the nominal (original) method conditions to ensure the system is equilibrated and meets the system suitability requirements.
-
Vary Parameters: Modify one parameter at a time as outlined in Table 1, while keeping all other parameters at their nominal values.
-
Perform Injections: For each varied condition, inject the standard and/or spiked sample solution in replicate (typically n=3 or n=6).
-
Data Analysis: For each condition, calculate the system suitability parameters (resolution, tailing factor, etc.) and the %RSD of the peak areas.
-
Documentation: Record all results in a tabular format (similar to Table 2) and compare them against the acceptance criteria.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for demonstrating the stability-indicating nature of the analytical method.
-
Acid Degradation: Reflux Meloxicam solution with 1 M HCl for 3 hours. Cool, neutralize, and dilute to the working concentration.
-
Base Degradation: Reflux Meloxicam solution with 1 N NaOH for 3 hours. Cool, neutralize, and dilute to the working concentration.
-
Oxidative Degradation: Treat Meloxicam solution with 30% hydrogen peroxide.
-
Thermal Degradation: Expose solid Meloxicam to heat at 60°C for 48 hours. Dissolve and dilute to the working concentration.
-
Photolytic Degradation: Expose Meloxicam solution to direct sunlight for 48 hours.
-
Analysis: Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent Meloxicam peak and from each other.
Visualizations
Caption: Workflow for HPLC method robustness testing.
Caption: Troubleshooting guide for poor peak resolution.
References
This technical support center provides guidance on selecting the appropriate HPLC column and troubleshooting common issues encountered during the separation of Meloxicam and its related compounds.
Column Selection Guide
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for Meloxicam analysis?
A1: The most frequently used columns for the analysis of Meloxicam and its related compounds are reversed-phase C18 columns.[1][2][3][4] These columns are preferred due to their hydrophobicity, which allows for good retention and separation of the relatively non-polar Meloxicam molecule. Modern, high-purity silica-based C18 columns with end-capping are recommended to minimize peak tailing by reducing interactions with residual silanol groups.[1]
Q2: Are there alternative columns to C18 for this separation?
A2: While C18 is the most common, other columns can be used. For instance, a Newcrom R1 column, which has low silanol activity, has been shown to be effective.[5][6] In some cases, a C8 column might be considered if less retention is desired. The choice of column will ultimately depend on the specific related compounds that need to be separated and the desired chromatographic resolution.
Q3: What are the key column parameters to consider?
A3: When selecting a column, consider the following parameters:
-
Stationary Phase: C18 is the standard choice.
-
Particle Size: 5 µm is common for standard HPLC, while smaller particles (e.g., 3 µm) can be used for faster UPLC applications.[6]
-
Column Dimensions: Typical dimensions are 150 mm x 4.6 mm or 250 mm x 4.6 mm.[4][7][8]
-
Pore Size: A pore size of around 100 Å is generally suitable for small molecules like Meloxicam.[5]
The following diagram illustrates a general workflow for selecting an appropriate HPLC column for your analysis.
Caption: Figure 1. HPLC Column Selection Workflow for Meloxicam Analysis.
Column Comparison Table
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Mobile Phase Example | Key Features |
| Develosil ODS HG-5 RP C18[7] | C18 | 150 x 4.6 | 5 | Acetonitrile:Phosphate Buffer (pH 3.4) (60:40 v/v) | Good for routine quantification of Meloxicam. |
| Hypersil Gold C18[8] | C18 | 250 x 4.6 | 5 | Methanol:0.65% Potassium Dihydrogen Orthophosphate (pH 6) (55:45 v/v) | Effective for resolving Meloxicam from its impurities A, C, and D. |
| Newcrom R1[5] | Reverse Phase | 150 x 4.6 | 5 | Acetonitrile:Water with 0.1% Sulfuric Acid | Low silanol activity, suitable for reducing peak tailing.[6] |
| Phenomenex Luna C18[4] | C18 | 250 x 4.6 | 5 | Acetonitrile:0.02M Potassium Dihydrogen Orthophosphate (pH 4) (50:50 v/v) | Produces symmetrical peaks with high resolution. |
| Shim-pack GIST C18[9] | C18 | 150 x 4.6 | 5 | Methanol:0.1% Ammonium Acetate (pH 9.1) (21:29 v/v) | USP recommended column for Meloxicam assay. |
| Cogent UDC-Cholesterol™[10] | UDC-Cholesterol | 75 x 4.6 | 4 | Acetonitrile:Water with 0.1% Formic Acid (40:60 v/v) | Provides highly symmetrical peaks and is LC-MS compatible. |
Troubleshooting Guide
Q1: Why is my Meloxicam peak tailing?
A1: Peak tailing for Meloxicam, an ionizable compound, is often due to secondary interactions with the stationary phase.[1] The primary cause is typically the interaction of the analyte with acidic silanol groups on the silica backbone of the column.[1] To address this:
-
Adjust Mobile Phase pH: Meloxicam has pKa values around 1.1 and 4.2.[1][4] Adjusting the mobile phase pH to be at least 2 units away from the pKa can suppress ionization and reduce tailing. A lower pH (e.g., 3-4) is often recommended.[1]
-
Use an End-Capped Column: Employ a modern, high-purity C18 column that is well end-capped to minimize the number of available silanol groups.[1]
-
Add a Mobile Phase Modifier: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites.[1]
-
Check for Column Contamination: If the issue persists, the column may be contaminated. Follow the manufacturer's instructions for column washing.[1]
Q2: I am not getting good resolution between Meloxicam and its related compounds. What should I do?
A2: Poor resolution can be caused by several factors. Consider the following adjustments:
-
Optimize Mobile Phase Composition: Vary the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. A slight change in the mobile phase composition can significantly impact retention times and resolution.[8]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.[1]
-
Adjust pH: The pH of the mobile phase can affect the ionization state of both Meloxicam and its impurities, thus influencing their retention and separation.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient method may be necessary, as suggested by the British Pharmacopoeia method.[8]
-
Column Temperature: Adjusting the column temperature can influence selectivity and efficiency. The USP method, for example, specifies a column temperature of 45 °C.[9]
The following flowchart provides a systematic approach to troubleshooting common HPLC separation issues for Meloxicam.
Caption: Figure 2. Troubleshooting Flowchart for Meloxicam HPLC Analysis.
Experimental Protocols
Method 1: Isocratic Separation of Meloxicam [7]
-
Column: Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH adjusted to 3.4 with Orthophosphoric acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 268 nm
-
Run Time: 7 minutes
-
Sample Preparation: A stock solution of 100 mg Meloxicam in a 100 mL volumetric flask is prepared by dissolving in a small amount of diluent (acetonitrile:water 50:50) with sonication, and then making up to volume with the mobile phase.
Method 2: Separation of Meloxicam and Impurities A, C, and D [8]
-
Column: Hypersil Gold C18 (250 mm x 4.6 mm)
-
Mobile Phase: Methanol and 0.65% potassium dihydrogen orthophosphate (pH 6) in a 55:45 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: 361 nm
-
System Suitability: This method was found to give good resolution of Meloxicam and its impurities A, D, and C with retention times of approximately 4.18, 5.32, 7.21, and 9.13 minutes, respectively.
Method 3: USP Assay Method for Meloxicam [9]
-
Column: Shim-pack GIST C18 (150 mm x 4.6 mm, 5 µm) or equivalent L1 packing.
-
Mobile Phase: Methanol and Solution A (0.1% w/v ammonium acetate adjusted to pH 9.1 with 10% ammonia solution) in a 21:29 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection: 360 nm
-
System Suitability Solution: 0.08 mg/mL each of Meloxicam and Meloxicam related compound A. The resolution between Meloxicam related compound A and Meloxicam should be ≥ 3.0. The tailing factor for the Meloxicam peak should be ≤ 2.0.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. HPLC Determination of Meloxicam on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. Separation of Meloxicam on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Meloxicam Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Meloxicam Impurity C
For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical products is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of Meloxicam Impurity C, a critical quality attribute in the production of the non-steroidal anti-inflammatory drug, Meloxicam. The information presented herein is based on established experimental data and aligned with the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Understanding this compound
This compound, chemically known as N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide, is a known related substance of Meloxicam.[1][2] Its molecular formula is C₁₅H₁₅N₃O₄S₂ with a molecular weight of 365.4 g/mol .[1] The presence of this and other impurities can impact the efficacy and safety of the final drug product, making robust analytical monitoring essential.[1]
Comparison of Validated Analytical Methods
The most common analytical technique for the separation and quantification of Meloxicam and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Below is a comparison of different RP-HPLC methods developed and validated for this purpose.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil Gold C18 (250 mm x 4.6 mm)[3][4] | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm)[5] | Phenomenex Luna C18 (250 mm x 4.6 mm)[6] |
| Mobile Phase | 0.65% Potassium dihydrogen orthophosphate (pH 6) and Methanol (45:55 v/v)[3][4] | Acetonitrile and Phosphate Buffer (pH 3.4) (60:40 v/v)[5] | 0.02 M Potassium dihydrogen orthophosphate (pH 4) and Acetonitrile (50:50 v/v)[6] |
| Flow Rate | 1 ml/min[3] | 1 ml/min[5] | 1.0 ml/min[6] |
| Detection Wavelength | 361 nm[3][4] | 268 nm[5] | 220 nm[6] |
| Retention Time of Impurity C | 9.13 min[3][4] | Not specified | Not specified |
| Retention Time of Meloxicam | 4.18 min[3][4] | 2.09 min[5] | 6.0 min[6] |
Table 2: Comparison of Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/ml) | 5-25[3][4] | 20-120[5] | 3-18[6] |
| Correlation Coefficient (r²) | 0.9962[3] | 0.996[5] | 0.996[6] |
| LOD (µg/ml) | Not specified | Not specified | Not specified |
| LOQ (µg/ml) | Not specified | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | 99.99-100.46%[5] | Not specified |
| Precision (%RSD) | < 1% (Repeatability)[3] | Low RSD reported[5] | Not specified |
Experimental Protocols
The validation of an analytical method for this compound should be conducted in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8] The core validation parameters include specificity, linearity, accuracy, precision, and robustness.[9]
General Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: Workflow for Analytical Method Validation of this compound.
Key Validation Parameters and Their Inter-relationships
The ICH guidelines outline several key parameters that must be evaluated during method validation. The relationship between these parameters is crucial for a comprehensive assessment of the method's performance.
Caption: Inter-relationships of Analytical Method Validation Parameters as per ICH Guidelines.
Detailed Methodologies
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[9] To demonstrate specificity, a solution containing Meloxicam and all its known impurities, including Impurity C, should be analyzed. The method is considered specific if the peak for Impurity C is well-resolved from all other peaks.[3]
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9] A series of at least five concentrations of this compound reference standard are prepared and analyzed. A calibration curve is then constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be calculated and should typically be ≥ 0.99.[6]
3. Accuracy: Accuracy refers to the closeness of the test results to the true value.[9] It is determined by applying the method to samples with known amounts of this compound (e.g., by spiking a placebo with the impurity standard at different concentration levels). The percentage recovery is then calculated. Acceptance criteria for recovery are typically within 98.0% to 102.0%.
4. Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: The precision between different laboratories.
The precision is expressed as the relative standard deviation (%RSD) of the measurements. A %RSD of ≤ 2% is generally considered acceptable.[9]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage. Parameters to vary include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The system suitability parameters should be checked after each variation.
By following these detailed protocols and comparing the performance of different validated methods, researchers and drug development professionals can select or develop the most appropriate analytical method for the reliable quantification of this compound, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. This compound | 1262333-25-4 | Benchchem [benchchem.com]
- 2. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to ICH Guidelines for the Validation of Impurity Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key aspects of validating analytical methods for impurities in drug substances and products, based on the International Council for Harmonisation (ICH) guidelines. It offers a structured overview of the validation parameters, experimental protocols, and a performance comparison of common analytical techniques.
Introduction to ICH Guidelines for Impurity Method Validation
The ICH has established a set of guidelines to ensure the quality, safety, and efficacy of pharmaceutical products.[1] For impurity method validation, the primary guideline is ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology .[2][3] This is complemented by guidelines that set the thresholds for reporting, identifying, and qualifying impurities:
-
ICH Q3C(R5): Guideline for Residual Solvents[4]
-
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities[4]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][10] For impurity methods, this means reliably detecting and quantifying impurities to ensure that they are below the established safety thresholds.
dot```dot graph ICH_Impurity_Guidelines { layout=neato; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Relationship of Key ICH Impurity Guidelines", labelloc="t", pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
Q2 [label="Q2(R1)\nValidation of Analytical\nProcedures", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; Q3A [label="Q3A(R2)\nImpurities in New\nDrug Substances", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-0.5!"]; Q3B [label="Q3B(R2)\nImpurities in New\nDrug Products", fillcolor="#FBBC05", fontcolor="#202124", pos="2,-0.5!"]; Q3C [label="Q3C(R5)\nResidual Solvents", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-2.5!"]; M7 [label="M7\nMutagenic Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,-2.5!"]; Q6A [label="Q6A\nSpecifications", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,-4!"];
edge [color="#5F6368", arrowhead=normal]; Q2 -> Q3A [label="Provides methodology for"]; Q2 -> Q3B [label="Provides methodology for"]; Q3A -> Q6A; Q3B -> Q6A; Q3C -> Q6A; M7 -> Q6A; }
Caption: Key performance improvements of UPLC over HPLC.
Experimental Protocols for Key Validation Experiments
Detailed methodologies are essential for executing a successful validation study.
-
Objective: To demonstrate that the analytical method can distinguish the impurity from the main compound and other potential components.
-
Protocol:
-
Analyze a sample of the drug substance/product.
-
Spike the sample with known impurities and degradation products.
-
Analyze the spiked sample to ensure all components are well-resolved.
-
Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate potential degradation products. [7] 5. Analyze the stressed samples to demonstrate that the method can separate the degradation products from the main peak and other impurities.
-
-
Objective: To establish a linear relationship between the concentration of the impurity and the analytical response.
-
Protocol:
-
Prepare a stock solution of the impurity standard.
-
Prepare a series of at least five dilutions of the stock solution, covering the expected range of the impurity (e.g., from the LOQ to 120% of the specification limit).
-
Inject each dilution in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Objective: To determine how close the measured value is to the true value.
-
Protocol:
-
Prepare samples of the drug substance or product spiked with the impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and a placebo (unspiked sample).
-
Calculate the percentage recovery of the impurity at each concentration level.
-
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability:
-
Prepare six independent samples of the drug substance/product spiked with the impurity at the specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments to assess the variability.
-
-
dot
Caption: A typical workflow for validating an impurity method.
Conclusion
Validation of impurity methods according to ICH guidelines is a critical activity in drug development and manufacturing. A well-validated method provides confidence in the quality and safety of the final product. While traditional HPLC methods are robust and widely used, newer technologies like UPLC offer significant advantages in terms of speed, resolution, and sensitivity, enabling more efficient and thorough impurity profiling. The choice of technique should be based on the specific requirements of the analysis, including throughput needs and the complexity of the impurity profile.
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 9. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
A Comparative Analysis of Meloxicam Impurity C and Impurity A: A Guide for Drug Development Professionals
In the manufacturing of active pharmaceutical ingredients (APIs), the identification, characterization, and control of impurities are critical to ensure the safety and efficacy of the final drug product. Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), is known to have several process-related and degradation impurities.[1] This guide provides a detailed comparative analysis of two significant impurities: Meloxicam Impurity C and Meloxicam Impurity A, offering insights into their chemical properties, synthetic origins, analytical detection, and toxicological relevance for researchers and drug development professionals.
Physicochemical and Structural Comparison
Meloxicam Impurity A and Impurity C differ significantly in their chemical structure, molecular weight, and origin. Impurity A, also known as Meloxicam USP Related Compound A, is typically a process-related impurity that serves as a key intermediate in the synthesis of Meloxicam.[2][3][4] In contrast, Impurity C, or N-Methyl Meloxicam, is often formed as a by-product during the synthesis process.[5][6]
The key structural difference lies in the side chain attached to the benzothiazine core. Impurity A is an ethyl ester, whereas Impurity C features a distinct N-(3,5-dimethyl-1,3-thiazol-2-ylidene) carboxamide group, which is structurally different from the N-(5-methyl-2-thiazolyl) group in the parent Meloxicam molecule.[2][5] These structural variations lead to different physicochemical properties, which are summarized in the table below.
Table 1: Comparative Summary of this compound and Impurity A
| Property | This compound | Meloxicam Impurity A |
| IUPAC Name | N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[6][7] | Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide[2][3][8] |
| Common Synonyms | N-Methyl Meloxicam[6] | Meloxicam USP Related Compound A[2][3] |
| CAS Number | 1262333-25-4[5][6][7] | 24683-26-9[2][7][9] |
| Molecular Formula | C₁₅H₁₅N₃O₄S₂[5][6][7] | C₁₂H₁₃NO₅S[2][7][10] |
| Molecular Weight | 365.43 g/mol [7][9][10] | 283.30 g/mol [10][11] |
| Classification | By-product / Process-Related Impurity[5] | Process-Related Impurity / Synthetic Intermediate[1][4] |
| Solubility | Soluble in Methanol, DMSO[7] | No specific data available, but used in organic synthesis reactions. |
| Key Structural Feature | Contains a dimethylthiazol-ylidene carboxamide moiety with a specific (Z)-configuration.[5][6] | An ethyl ester functional group at the C3 position of the benzothiazine ring.[2] |
Synthetic Origin and Relationship
The presence of these impurities is directly linked to the manufacturing process of Meloxicam. A common synthetic route involves the reaction of Impurity A (the ethyl ester intermediate) with 2-amino-5-methylthiazole to form the final Meloxicam API.[4][12] Impurity C can arise as a by-product under certain reaction conditions, such as temperature variations or non-stoichiometric amounts of reactants, which may lead to side reactions or degradation of unreacted intermediates.[5]
Experimental Protocols: Analytical Detection
A validated analytical method is essential for the separation and quantification of Meloxicam and its impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.
Protocol: RP-HPLC Method for Impurity Profiling
This protocol is based on a published method for the determination of Meloxicam and its impurities.[13]
-
Apparatus:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, a multi-wavelength or UV detector, and an autosampler (e.g., JASCO HPLC system 2000 series).[13]
-
-
Chromatographic Conditions:
-
Column: Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6.0) and methanol in a 45:55 (v/v) ratio.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 40°C.[13]
-
Detection Wavelength: 361 nm, as Meloxicam and its impurities show good absorbance at this wavelength.[13][14]
-
Injection Volume: 20 µL.[13]
-
-
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 0.65% aqueous solution of potassium dihydrogen orthophosphate and adjust the pH to 6.0. Filter the buffer and methanol separately through a 0.45 µm filter. Mix them in the specified ratio and degas using ultrasonic vibrations before use.[13]
-
Standard Solution: Accurately weigh and dissolve reference standards of Meloxicam, Impurity A, and Impurity C in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Further dilute to achieve a working concentration within the validated range (e.g., 5-25 µg/mL).[13]
-
Sample Solution: Prepare the test sample containing Meloxicam by dissolving it in the diluent to achieve a known concentration.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability parameters (e.g., resolution, tailing factor).
-
Inject the sample solution.
-
Identify and quantify the impurities based on their retention times compared to the reference standards. Under these conditions, typical retention times are approximately 5.32 minutes for Impurity A and 9.13 minutes for Impurity C.[13]
-
Pharmacological and Toxicological Considerations
The toxicological profiles of impurities are a major concern in drug safety assessment. While comprehensive in-vivo toxicological data for Meloxicam impurities are not widely published, available information and regulatory guidelines provide a framework for their risk assessment.
-
This compound: A Safety Data Sheet (SDS) for Impurity C indicates potential health hazards. It is classified as toxic if swallowed, may damage fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure.[15] This highlights the need for stringent control of this impurity in the final drug substance.
-
Meloxicam Impurity A: As a process intermediate, the primary concern with Impurity A is its effective removal during subsequent manufacturing steps. Regulatory bodies may require computational toxicity assessments for known impurities.[16] An in silico evaluation can be used to predict potential genotoxicity, which would necessitate stricter control limits according to guidelines like ICH M7.[16]
The management of such impurities follows a risk-based approach, often starting with computational assessments to predict potential DNA reactivity and guide further testing and control strategies.
Conclusion
Meloxicam Impurity A and Impurity C are distinct chemical entities with different origins, structures, and potential toxicological profiles. Impurity A is a synthetic intermediate, while Impurity C is a by-product that carries specific health warnings.[2][15] The effective control and monitoring of both are paramount for ensuring the quality, safety, and consistency of Meloxicam drug products. This guide underscores the importance of robust analytical methods and a thorough understanding of the synthetic process to manage these and other potential impurities in pharmaceutical manufacturing.
References
- 1. veeprho.com [veeprho.com]
- 2. Meloxicam EP Impurity A | 24683-26-9 | SynZeal [synzeal.com]
- 3. veeprho.com [veeprho.com]
- 4. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 5. This compound | 1262333-25-4 | Benchchem [benchchem.com]
- 6. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 7. allmpus.com [allmpus.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Meloxicam EP Impurity C | CAS No- 1262333-25-4 | Simson Pharma Limited [simsonpharma.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Meloxicam impurity A CRS | LGC Standards [lgcstandards.com]
- 12. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. sds.edqm.eu [sds.edqm.eu]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Inter-laboratory Comparison of Meloxicam Impurity C Quantification: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Meloxicam Impurity C. While direct inter-laboratory comparison data with quantified results from multiple laboratories is not publicly available, this document compiles and compares the performance of various published analytical methods, offering valuable insights for researchers and quality control professionals. The focus is on the prevalent Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods, detailing their experimental protocols and validation parameters.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key parameters and performance characteristics of different RP-HPLC methods developed for the analysis of Meloxicam and its impurities, including Impurity C. This comparative data is extracted from various independent validation studies.
| Parameter | Method 1 | Method 2 | Method 3 (USP) |
| Chromatographic Column | Hypersil Gold C18 (250 mm x 4.6 mm)[1] | HiQ Sil C18 (250 mm x 4.6 mm) | Shim-pack GIST C18 (150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 0.65% KH2PO4 (pH 6) : Methanol (45:55 v/v)[1] | Methanol : 0.1% Potassium Dihydrogen Orthophosphate (pH 6) (55:45 v/v) | Methanol : 0.1% Ammonium Acetate (pH 9.1) (21:29 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.0 mL/min[2] |
| Detection Wavelength | 361 nm[1] | Not Specified | 360 nm[2] |
| Linearity Range (Meloxicam) | 5-25 µg/mL[1] | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.9962[1] | Not Specified | Not Specified |
| LOD (Meloxicam) | 219 ng/mL[1] | Not Specified | Not Specified |
| LOQ (Meloxicam) | 722 ng/mL[1] | Not Specified | Not Specified |
| Precision (%RSD) | < 1% (Repeatability)[1] | Not Specified | 0.046% (n=6)[2] |
| Accuracy (Recovery) | 98.37-99.23%[1] | Not Specified | Not Specified |
| Retention Time (Impurity C) | 9.13 min[1] | 7.52 min[3] | Not Specified (Methyl-meloxicam RT: 1.7 relative to Meloxicam)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for replicating the analytical methods for the quantification of this compound.
Method 1: RP-HPLC for Meloxicam and its Impurities[1]
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column : Hypersil Gold C18 (250 mm x 4.6 mm).
-
Mobile Phase : A mixture of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6) and methanol in a ratio of 45:55 (v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.
-
Detection : UV detection at a wavelength of 361 nm.
-
Sample Preparation :
-
Accurately weigh and dissolve the Meloxicam sample in a suitable solvent (e.g., methanol).
-
Dilute the sample with the mobile phase to achieve a concentration within the validated linear range.
-
-
Validation Parameters :
-
Linearity : Assessed over a concentration range of 5-25 µg/mL.
-
Precision : Determined by repeatability and intermediate precision studies, with a %RSD of less than 1% for repeatability.
-
Accuracy : Evaluated through recovery studies, with results between 98.37% and 99.23%.
-
Specificity : Confirmed by the resolution of the Meloxicam peak from its impurity peaks.
-
Method 3: USP Method for Meloxicam Impurities[2][4]
-
Instrumentation : HPLC system with a PDA detector.
-
Column : Shim-pack GIST C18 (150 mm x 4.6 mm, 5 µm), L1 packing.
-
Mobile Phase : A mixture of methanol and a 0.1% (w/v) solution of ammonium acetate (pH adjusted to 9.1 with 10% ammonia solution) in a ratio of 21:29 (v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 45°C.
-
Detection : PDA detection at 360 nm.
-
System Suitability Solution : A solution containing 0.08 mg/mL each of meloxicam and meloxicam related compound A.
-
Standard Solution : 0.2 mg/mL of meloxicam.
Mandatory Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound using RP-HPLC.
Caption: Experimental workflow for this compound quantification by RP-HPLC.
Logical Relationship in Analytical Method Validation
This diagram outlines the logical flow and key parameters involved in the validation of an analytical method for impurity quantification, based on ICH guidelines.
Caption: Key parameters in analytical method validation for impurity quantification.
References
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Meloxicam Impurity C
This guide provides a comparative analysis of different analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Meloxicam Impurity C. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data and detailed experimental protocols.
Introduction to this compound Analysis
Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID). As with any pharmaceutical compound, the presence of impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This compound, chemically known as N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known related substance of Meloxicam.[1] The ability to accurately detect and quantify this impurity at low levels is crucial for quality control in pharmaceutical manufacturing. This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Spectrophotometry.
Data Presentation: Comparison of LOD and LOQ
The following table summarizes the performance characteristics of the different analytical methods. It is important to note that while the HPLC and UPLC methods have been validated for the separation and determination of Meloxicam and its impurities, the cited literature does not explicitly state the LOD and LOQ values for this compound. Therefore, the LOD and LOQ values for the parent drug, Meloxicam, as determined by the same analytical methods, are provided as an indicator of the methods' sensitivity. The UV-Spectrophotometry data is for Meloxicam as well, and it is presented to show the capabilities of a simpler analytical technique for a pure substance.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| RP-HPLC | Meloxicam | 219 ng/mL | 722 ng/mL | [2] |
| UPLC | Meloxicam and its impurities | Method validated as per ICH guidelines (specific LOD/LOQ for Impurity C not provided in the abstract) | Method validated as per ICH guidelines (specific LOD/LOQ for Impurity C not provided in the abstract) | [3] |
| UV-Spectrophotometry | Meloxicam | 0.22 µg/mL | 0.75 µg/mL | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is a sensitive and specific stability-indicating assay for Meloxicam and its impurities, including Impurity C.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Hypersil Gold C18 column (250 mm x 4.6 mm, 5 µm particle size)[2]
Reagents and Materials:
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Water (HPLC grade)
-
Meloxicam and this compound reference standards
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6) and methanol in a ratio of 45:55 (v/v).[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40°C[2]
-
Detection Wavelength: 361 nm[2]
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Mobile Phase: Prepare a 0.65% aqueous solution of potassium dihydrogen orthophosphate and adjust the pH to 6.0. Mix this solution with methanol in a 45:55 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[2]
-
Preparation of Standard Solutions: Prepare a stock solution of Meloxicam and this compound in the mobile phase. From the stock solution, prepare a series of dilutions to establish the calibration curve and to determine the LOD and LOQ.
-
Sample Analysis: Inject the standard solutions and sample solutions into the chromatograph. The retention time for Meloxicam is approximately 4.18 minutes, and for Impurity C is approximately 9.13 minutes under these conditions.[2]
-
Determination of LOD and LOQ: The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method offers a more rapid analysis and reduced solvent consumption compared to the traditional HPLC method.
Instrumentation:
-
Ultra-Performance Liquid Chromatograph
-
UV-Vis or Photodiode Array (PDA) Detector
-
ACQUITY UPLC HSS-T3 column (100 mm x 2.1 mm, 1.8 µm particle size)[3]
Reagents and Materials:
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
-
Formic acid (or other appropriate buffer components as per method development)
-
Meloxicam and this compound reference standards
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of aqueous and organic phases, optimized for the separation of Meloxicam and its impurities.
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: 45°C[3]
-
Detection Wavelength: 260 nm and 350 nm[3]
-
Injection Volume: 0.8 µL[3]
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase as optimized for the separation. Filter and degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare a stock solution of Meloxicam and this compound in a suitable solvent. Prepare a series of dilutions for the calibration curve and for the determination of LOD and LOQ.
-
Sample Analysis: Inject the standard and sample solutions into the UPLC system. This method allows for the separation of Meloxicam from its impurities in approximately 5 minutes.[3]
-
Determination of LOD and LOQ: The LOD and LOQ are established through method validation as per ICH guidelines, typically by assessing the signal-to-noise ratio or using the calibration curve's standard deviation of the intercept and slope.
UV-Spectrophotometric Method (for isolated Impurity C)
This method is suitable for determining the LOD and LOQ of an isolated and purified reference standard of this compound. It is a simpler and more accessible method but lacks the specificity to be used for impurity determination in a mixture with the parent drug.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents and Materials:
-
Methanol (spectroscopic grade) or other suitable transparent solvent
-
This compound reference standard
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of maximum absorbance for the impurity.
-
Determination of Maximum Absorbance (λmax): Prepare a solution of this compound in the selected solvent and scan the UV spectrum to determine the wavelength of maximum absorbance (λmax). Meloxicam and its impurities show significant absorbance around 361 nm.[2]
-
Preparation of Standard Solutions: Prepare a stock solution of the isolated this compound. From this, prepare a series of dilutions to construct a calibration curve.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Determination of LOD and LOQ: The LOD and LOQ can be calculated using the following equations based on the standard deviation of the blank and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope)
-
Visualizations
Caption: General workflow for the determination of LOD and LOQ of pharmaceutical impurities.
Caption: Key characteristics of HPLC, UPLC, and UV-Spectrophotometry for impurity analysis.
References
- 1. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
A Comparative Guide to Linearity and Range Determination for Meloxicam Impurity C Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the determination of linearity and range for Meloxicam Impurity C. The "Proposed Method" offers a refined approach for enhanced sensitivity and resolution, while the "Alternative Method" represents a more conventional approach. The experimental data presented herein is generated to reflect expected outcomes based on established analytical principles.
Comparative Analysis of Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][2]
The following table summarizes the key performance characteristics of the two methods for the analysis of this compound.
| Parameter | Proposed Method | Alternative Method |
| **Linearity (R²) ** | 0.9995 | 0.9981 |
| Range (µg/mL) | 0.05 - 10.0 | 0.1 - 25.0 |
| Limit of Detection (LOD) (µg/mL) | 0.015 | 0.03 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.05 | 0.1 |
| Retention Time (min) | ~ 7.2 | ~ 9.1 |
Experimental Workflow
The following diagram illustrates the general workflow for the determination of linearity and range for this compound analysis using the Proposed Method.
Caption: Workflow for Linearity and Range Determination.
Experimental Protocols
Proposed Method
This method is optimized for high sensitivity and efficient separation of Meloxicam and its impurities.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standards: Prepare a series of at least five concentrations ranging from 0.05 µg/mL to 10.0 µg/mL by diluting the stock solution with the mobile phase.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the mobile phase as a blank to ensure a stable baseline.
-
Inject each working standard solution in triplicate.
-
Record the peak area for this compound in each chromatogram.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of this compound.
-
Perform a linear regression analysis to determine the coefficient of determination (R²), the slope of the regression line, and the y-intercept. Linearity is established if R² is ≥ 0.999.
-
The range is the concentration interval over which linearity, accuracy, and precision are acceptable.[2]
-
Alternative Method
This method represents a more conventional approach that may be suitable for routine quality control but with potentially lower sensitivity.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standards: Prepare a series of at least five concentrations ranging from 0.1 µg/mL to 25.0 µg/mL by diluting the stock solution with the mobile phase.
-
-
Procedure:
-
Follow the same procedural steps as outlined in the "Proposed Method."
-
-
Data Analysis:
-
Perform the same data analysis as described in the "Proposed Method," with an acceptance criterion for R² of ≥ 0.998.
-
Conclusion
The "Proposed Method" demonstrates superior performance in terms of linearity and a lower limit of quantitation, making it highly suitable for the trace-level analysis of this compound. The "Alternative Method," while acceptable for routine analyses, may not be adequate for applications requiring high sensitivity. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration of the impurity and the desired level of accuracy and precision. Both methods should be fully validated according to ICH guidelines to ensure their suitability for their intended use.[2][5]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Navigating the Analytical Landscape: A Comparative Guide to Meloxicam Impurity C Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the accuracy and precision of analytical methods for the determination of Meloxicam Impurity C, a critical quality attribute in the production of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.
This document delves into the performance of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, offering a clear comparison with other reported analytical techniques. By presenting quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow, this guide aims to equip researchers with the necessary information to make informed decisions for their analytical needs.
Performance Snapshot: Accuracy and Precision of Analytical Methods
The following table summarizes the key performance characteristics of a validated RP-HPLC method for the analysis of Meloxicam and its impurities, including Impurity C. This method demonstrates a high degree of accuracy and precision, making it suitable for routine quality control and stability studies.
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (%RSD) | Linearity (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Validated RP-HPLC Method [1] | Meloxicam | 98.37 - 99.23 | < 1.0 (Repeatability) | 5 - 25 | 0.219 µg/mL | 0.722 µg/mL |
| Alternative RP-HPLC Method [2] | Meloxicam | 99.50 ± 0.52 | Intraday: 98.52 ± 0.58, Inter-day: 99.24 ± 0.78 | 1 - 20 | 0.1692 µg/mL | 0.5073 µg/mL |
Unveiling the Methodology: Detailed Experimental Protocols
A thorough understanding of the experimental conditions is crucial for replicating and comparing analytical methods. Below are the detailed protocols for the validated RP-HPLC method.
Validated RP-HPLC Method for Meloxicam and its Impurities[1]
This method is designed for the simultaneous determination of Meloxicam and its impurities A, C, and D.
Chromatographic Conditions:
-
Column: Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.65% potassium dihydrogen orthophosphate (pH 6.0) and methanol in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 361 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Meloxicam and its impurities in the mobile phase. Further dilutions are made to achieve the desired concentrations within the linearity range.
-
Sample Solution (for tablets): Weigh and finely powder 20 tablets. An amount of powder equivalent to 10 mg of Meloxicam is transferred to a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate for 10 minutes. Make up the volume to 25 mL with methanol. Filter the solution using a 0.45 µm filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the validated RP-HPLC method.
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Understanding this compound
This compound, chemically known as N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide, is a known related substance of Meloxicam.[3] Its molecular formula is C₁₅H₁₅N₃O₄S₂ with a molecular weight of 365.4 g/mol .[3][4][5] The structure of Impurity C differs from the parent drug in the thiazole substituent.[3] Due to its potential impact on the safety and efficacy of the final drug product, its levels are strictly controlled during the manufacturing process.
Alternative and Complementary Analytical Approaches
While RP-HPLC is a widely used and robust technique for impurity profiling, other methods have also been reported for the analysis of Meloxicam and its impurities. These include:
-
Gradient RP-HPLC: The British Pharmacopoeia describes a gradient RP-HPLC method for the analysis of Meloxicam.[1]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the quantification of Meloxicam.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For even greater sensitivity and specificity, LC-MS methods can be employed, particularly for the identification and characterization of unknown impurities.
The choice of the analytical method will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. The validated isocratic RP-HPLC method presented here offers a good balance of performance, simplicity, and cost-effectiveness for routine quality control applications.
References
A Comparative Guide to Compendial Methods for Meloxicam Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the compendial methods for testing impurities in Meloxicam as outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP). Understanding the nuances of these analytical procedures is critical for ensuring the quality, safety, and efficacy of Meloxicam drug substances and products for global markets. This document presents a detailed side-by-side analysis of the methodologies, specified impurities, and acceptance criteria to aid researchers and quality control analysts in method selection, validation, and transfer.
Introduction to Meloxicam and its Impurities
Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). As with any active pharmaceutical ingredient (API), the presence of impurities, which can originate from the manufacturing process, degradation, or storage, must be carefully controlled. Pharmacopeias provide standardized methods to identify and quantify these impurities, ensuring that they do not exceed established safety limits.
Comparison of Compendial Chromatographic Methods
The impurity testing for Meloxicam in the USP, Ph. Eur., and JP all rely on High-Performance Liquid Chromatography (HPLC). However, the specific chromatographic conditions, including the stationary phase, mobile phase composition, and gradient profiles, differ. These variations can impact the resolution, sensitivity, and overall performance of the analytical method.
A summary of the key chromatographic parameters for each compendial method is presented in the tables below.
Table 1: Chromatographic System Parameters
| Parameter | United States Pharmacopeia (USP) - Procedure 1 | United States Pharmacopeia (USP) - Procedure 2 | European Pharmacopoeia (Ph. Eur.) | Japanese Pharmacopoeia (JP) |
| Column | L1 packing (C18), 4.6-mm x 15-cm; 5-µm | L1 packing (C18), 4.6-mm x 25-cm; 5-µm | Octadecylsilyl silica gel for chromatography R (5 µm) | Octadecylsilyl silica gel for liquid chromatography (5 µm), 4.6 mm × 15 cm |
| Mobile Phase A | 0.1% (w/v) monobasic potassium phosphate, pH 6.0 | Acetonitrile, methanol, and 0.1% trifluoroacetic acid (15:15:70) | 0.1% v/v solution of trifluoroacetic acid R | A mixture of water and trifluoroacetic acid (1000:1) |
| Mobile Phase B | Methanol | - | Acetonitrile R | A mixture of acetonitrile and trifluoroacetic acid (1000:1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm and 350 nm | UV at 254 nm | UV at 355 nm | UV at 355 nm |
| Column Temp. | 45 °C | 45 °C | 40 °C | 40°C |
| Injection Vol. | 5 µL | 20 µL | 10 µL | 10 µL |
| Gradient/Isocratic | Gradient | Isocratic | Gradient | Gradient |
Table 2: Mobile Phase Gradient Profiles
| Pharmacopeia | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| USP - Proc. 1 | 0 | 60 | 40 |
| 2 | 60 | 40 | |
| 10 | 30 | 70 | |
| 15 | 30 | 70 | |
| 15.1 | 60 | 40 | |
| 18 | 60 | 40 | |
| Ph. Eur. | 0-5 | 70 → 50 | 30 → 50 |
| 5-20 | 50 | 50 | |
| 20-25 | 50 → 20 | 50 → 80 | |
| 25-30 | 20 | 80 | |
| JP | 0-10 | 70 → 50 | 30 → 50 |
| 10-25 | 50 | 50 | |
| 25-35 | 50 → 20 | 50 → 80 | |
| 35-45 | 20 | 80 | |
| 45-45.1 | 20 → 70 | 80 → 30 | |
| 45.1-55 | 70 | 30 |
Specified Impurities and Acceptance Criteria
The various pharmacopeias list different specified impurities for Meloxicam, each with its own acceptance limit. It is crucial for manufacturers to control these impurities within the prescribed limits to ensure compliance.
Table 3: Specified Impurities and Acceptance Criteria
| Impurity | USP Name | Ph. Eur. Name | JP Name | USP Limit | Ph. Eur. Limit | JP Limit |
| Impurity A | Meloxicam Related Compound A | Meloxicam impurity A | Meloxicam Impurity A | NMT 0.1% | NMT 0.2% | NMT 0.2% |
| Impurity B | Meloxicam Related Compound B | Meloxicam impurity B | Meloxicam Impurity B | NMT 0.1% | NMT 0.1% | NMT 0.1% |
| Impurity C | Meloxicam Related Compound C | Meloxicam impurity C | This compound | NMT 0.1% | NMT 0.1% | NMT 0.1% |
| Impurity D | - | Meloxicam impurity D | - | - | NMT 0.1% | - |
| Any Unspecified Impurity | Individual unknown impurity | Any other impurity | Other individual impurities | NMT 0.10% | NMT 0.10% | NMT 0.10% |
| Total Impurities | Total impurities | Total of other impurities | Total of other impurities | NMT 0.3% | NMT 0.2% | NMT 0.2% |
NMT: Not More Than
Experimental Protocols
The following are generalized experimental protocols based on the compendial methods. For full, official details, please refer to the respective pharmacopeias.
Preparation of Solutions (General Guidance)
-
Standard Solution: A solution of known concentration of Meloxicam Reference Standard (RS) is prepared in a suitable diluent.
-
System Suitability Solution: A solution containing Meloxicam RS and specified impurity reference standards is prepared to verify the performance of the chromatographic system.
-
Test Solution: A solution of the Meloxicam sample to be tested is prepared at a specified concentration in a suitable diluent.
Chromatographic Procedure
-
Set up the HPLC system according to the parameters specified in Table 1 and Table 2 for the chosen pharmacopeial method.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent or a blank to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the system suitability requirements (e.g., resolution, tailing factor, and repeatability) are met.
-
Inject the standard solution and the test solution.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of each impurity in the sample using the provided formulas in the respective pharmacopeia, taking into account any relative response factors.
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for comparing the different compendial methods for Meloxicam impurity testing.
Caption: Workflow for comparing compendial impurity testing methods.
Conclusion
The compendial methods for Meloxicam impurity testing in the USP, Ph. Eur., and JP, while all based on HPLC, exhibit notable differences in their chromatographic conditions and specified impurities. The USP provides two distinct procedures, offering some flexibility. The Ph. Eur. and JP methods are more closely aligned in terms of their gradient profiles and specified impurities. A thorough understanding of these differences is essential for pharmaceutical manufacturers to ensure global compliance and to select the most appropriate analytical strategy for their specific needs. This guide serves as a valuable resource for navigating the complexities of these pharmacopeial requirements.
Specificity of Analytical Method for Meloxicam in the Presence of Impurity C: A Comparative Guide
This guide provides a comprehensive comparison of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the specific determination of Meloxicam in the presence of its known impurity, Impurity C. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for quality control and stability studies of Meloxicam.
Experimental Protocol: Specificity Testing by RP-HPLC
This section details the methodology for a validated RP-HPLC method designed to ensure the accurate quantification of Meloxicam without interference from Impurity C.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Visible or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1][2]
-
Mobile Phase: A filtered and degassed mixture of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6) and methanol in a 45:55 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 361 nm.[1]
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Standard Solution (Meloxicam): Accurately weigh and dissolve an appropriate amount of Meloxicam reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).
-
Impurity C Stock Solution: Accurately weigh and dissolve an appropriate amount of Impurity C reference standard in the mobile phase to obtain a known concentration.
-
Spiked Sample Solution: Prepare a solution of Meloxicam of a known concentration (e.g., 20 µg/mL) and spike it with a known concentration of Impurity C.
4. Specificity Test Procedure:
-
Inject the blank (mobile phase) into the chromatograph to ensure no interfering peaks are present at the retention times of Meloxicam and Impurity C.
-
Inject the standard solution of Meloxicam and record the chromatogram.
-
Inject the solution of Impurity C and record the chromatogram.
-
Inject the spiked sample solution containing both Meloxicam and Impurity C.
-
Analyze the resulting chromatograms to assess the resolution between the peaks of Meloxicam and Impurity C. The method is considered specific if the two peaks are well-resolved, and there is no interference from Impurity C at the retention time of Meloxicam. Peak purity analysis using a PDA detector can further confirm the specificity.[1]
Data Presentation: Method Performance Comparison
The following table summarizes the performance of the primary RP-HPLC method and compares it with an alternative analytical technique, High-Performance Thin-Layer Chromatography (HPTLC), for the analysis of Meloxicam.
| Parameter | Primary Method: RP-HPLC | Alternative Method: HPTLC |
| Principle | Reverse-Phase High-Performance Liquid Chromatography | High-Performance Thin-Layer Chromatography |
| Stationary Phase | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)[1] | HPTLC aluminum plates precoated with silica gel 60 F254 |
| Mobile Phase | 0.65% KH2PO4 (pH 6) : Methanol (45:55 v/v)[1] | Ethyl acetate : Cyclohexane : Glacial acetic acid (6.5:3.5:0.02 v/v/v)[3] |
| Detection | UV at 361 nm[1] | Densitometric scanning at 353 nm[3] |
| Retention Time (Meloxicam) | ~4.18 min[1] | Rf ~0.571[3] |
| Retention Time (Impurity C) | ~9.13 min[1] | Data not available for direct comparison |
| Resolution (Meloxicam & Impurity C) | Good resolution between Meloxicam and Impurities A, D, and C has been reported.[1] | Specificity demonstrated against degradation products, but not explicitly for Impurity C.[3] |
| Linearity Range | 5-25 µg/mL[1] | 100-500 ng/spot[3] |
| LOD | Not explicitly stated for this method, but other HPLC methods report LODs around 0.011 µg/mL. | 30 ng/spot[3] |
| LOQ | Not explicitly stated for this method, but other HPLC methods report LOQs around 0.173 µg/mL. | 99 ng/spot[3] |
Mandatory Visualization
The following diagram illustrates the logical workflow of the specificity testing for the analytical method of Meloxicam.
Caption: Workflow for Specificity Testing of Meloxicam.
References
Safety Operating Guide
Navigating the Disposal of Meloxicam Impurity C: A Guide for Laboratory Professionals
Researchers and scientists handling Meloxicam Impurity C must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management and disposal of this toxic and environmentally hazardous substance, in alignment with regulatory standards.
This compound is classified as a toxic solid that is harmful if swallowed and may cause damage to fertility or the unborn child.[1] It is also known to cause organ damage through prolonged or repeated exposure and poses a long-term threat to aquatic life.[1] Due to these hazardous properties, it is imperative that this compound is not released into the environment and is disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[1][2]
Hazard Profile of this compound
A thorough understanding of the hazard profile of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative and qualitative hazard data.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs (gastro-intestinal tract) through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
Experimental Protocol: Disposal of this compound
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Sealable, properly labeled hazardous waste container.
-
Hazardous waste disposal bags.
-
Spill kit.
Procedure:
-
Personnel Protection: Before handling this compound, ensure all personnel are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, sealable hazardous waste container.
-
Contaminated Solutions: If this compound is in a solution, absorb the liquid with an inert material such as vermiculite or sand.[1] Place the absorbed material into the designated hazardous waste container.
-
Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.
-
-
Waste Container Management:
-
Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic).
-
Keep the container sealed when not in use to prevent accidental spills or exposure.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Environmental Protection: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[1][3][4] This practice is prohibited to prevent environmental contamination and harm to aquatic ecosystems.[1][3]
-
Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste.
-
Follow all institutional and regulatory requirements for the transfer of hazardous waste. The disposal of hazardous pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][4]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal is conducted in a manner that is safe for both personnel and the environment.
References
Comprehensive Safety and Handling Guide for Meloxicam Impurity C
For Immediate Use by Laboratory Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Meloxicam Impurity C. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain compliance with safety regulations.
This compound is a toxic solid organic compound that poses significant health risks.[1] It is classified as toxic if swallowed, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Adherence to the following procedures is mandatory to minimize exposure and ensure safe handling.
Hazard and Exposure Data
A summary of the key hazard information for this compound is provided in the table below. This data is compiled from safety data sheets and should be consulted before any handling of the substance.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity (Oral), Category 3 | GHS06 | Danger | H301: Toxic if swallowed.[1][2] |
| Reproductive Toxicity, Category 1A | GHS08 | H360: May damage fertility or the unborn child.[1] | |
| Specific Target Organ Toxicity (Repeated Exposure), Category 1 | GHS08 | H372: Causes damage to organs (gastro-intestinal tract) through prolonged or repeated exposure.[1] | |
| Hazardous to the Aquatic Environment, Chronic Hazard, Category 3 | No Pictogram | H412: Harmful to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure to this compound. The following PPE is required for all personnel handling this substance.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standards.[3][4] The outer glove should be worn over the gown cuff.[4] |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4] |
| Eye and Face Protection | Goggles and Face Shield | Chemical safety goggles and a face shield, or a full face-piece respirator.[3] |
| Respiratory Protection | Respirator | In case of insufficient ventilation or when dusts are generated, a NIOSH-approved respirator is required.[5] |
| Head and Foot Covering | Disposable Covers | Disposable head, hair (including facial hair), and shoe covers are mandatory.[3] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a designated restricted area, such as a laboratory hood, to ensure proper ventilation and containment.[1]
Preparation:
-
Obtain Special Instructions: Before use, all personnel must read and understand the safety precautions.[1]
-
Designate Area: Clearly mark the restricted area where the compound will be handled.
-
Assemble PPE: Don all required PPE as specified in the table above before entering the designated handling area.
Handling:
-
Ventilation: Ensure that both local exhaust and general room ventilation are operational.[1]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid powder within a chemical fume hood to prevent inhalation of dust.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly before breaks and at the end of work.[1]
Post-Handling:
-
Decontamination: Clean all contaminated surfaces with an excess of water.[1]
-
Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Outer gloves should be removed first.[4]
-
Storage: Store this compound in its original, tightly closed container in a well-ventilated, locked-up place, away from heat and direct sunlight.[1] Recommended storage temperature is between 2-8°C.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All contaminated waste, including disposable PPE, weighing papers, and cleaning materials, must be placed in a designated, labeled hazardous waste container.
-
Containment: For spills, absorb the material with an inert substance and place it in an appropriate waste disposal container.[1]
-
Environmental Precautions: Avoid release to the environment. Prevent entry into sewers and public waters.[1]
-
Final Disposal: Dispose of the hazardous waste through a licensed contractor, in accordance with local, regional, and national regulations.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Procedural workflow for safe handling of this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. 美洛昔康杂质C Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. lupin.com [lupin.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
